2,3-Dibromo-5-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZMYYXNMJUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628596 | |
| Record name | 2,3-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878207-82-0 | |
| Record name | 2,3-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-5-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in medicinal chemistry.
Core Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₅H₂Br₂FN.[1] The presence of electronegative halogen atoms significantly influences its chemical behavior and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂FN | [1] |
| Molecular Weight | 254.89 g/mol | [1] |
| Boiling Point | 222°C at 760 mmHg | [2][3] |
| Density | 2.137 g/cm³ | [2][3] |
| Refractive Index | 1.58 | [2] |
| Appearance | Solid | [1] |
Synthesis and Experimental Protocol
A common synthetic route to this compound involves a two-step process starting from 5-fluoropyridin-2-ylamine. This process includes an initial bromination followed by a Sandmeyer-type diazotization and subsequent bromination.
Experimental Protocol:
Step 1: Synthesis of 3-Bromo-5-fluoropyridin-2-ylamine
-
In a suitable reaction vessel, dissolve 5-fluoropyridin-2-ylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile.
-
Slowly add N-bromosuccinimide (NBS) (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-bromo-5-fluoropyridin-2-ylamine.
Step 2: Synthesis of this compound
-
Dissolve 3-bromo-5-fluoropyridin-2-ylamine (1.0 eq) in 48% hydrobromic acid.
-
Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (2.0 eq) in water to the cooled mixture, maintaining the temperature below 0°C.
-
After the addition is complete, add bromine (Br₂) (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding a reducing agent, such as sodium bisulfite, to consume any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to obtain this compound.
Reactivity and Applications in Drug Development
The two bromine atoms at the 2- and 3-positions of this compound exhibit differential reactivity, which can be exploited for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen.
This versatile intermediate is particularly valuable in the synthesis of inhibitors of phosphodiesterase 10A (PDE10A), a target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease.[4][5] The pyridine core of this compound is a common scaffold in many PDE10A inhibitors.
Common reactions involving this compound include:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with various amines.
-
Nucleophilic Aromatic Substitution (SNAAr): Reaction with nucleophiles, often selectively at the 2-position.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It may cause skin and eye irritation.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of new therapeutics. Its distinct chemical properties and multiple reactive sites allow for the strategic construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and drug development.
References
synthesis of 2,3-Dibromo-5-fluoropyridine from 5-fluoropyridin-2-ylamine
An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-5-fluoropyridine from 5-fluoropyridin-2-ylamine
This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a key intermediate in organic synthesis, starting from 5-fluoropyridin-2-ylamine. The synthesis is a two-step process involving an initial bromination followed by a diazotization and Sandmeyer-type reaction.
Synthetic Pathway Overview
The conversion of 5-fluoropyridin-2-ylamine to this compound is achieved through a two-step synthetic route. The first step is the selective bromination of the starting material to yield 3-bromo-5-fluoropyridin-2-ylamine. The second step involves a diazotization of the amino group, followed by a substitution reaction to introduce a second bromine atom, yielding the final product.[1]
Caption: Overall two-step synthesis pathway.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 3-Bromo-5-fluoropyridin-2-ylamine
This initial step involves the regioselective bromination of 5-fluoropyridin-2-ylamine using N-bromosuccinimide (NBS).
Methodology:
-
A solution of 5-fluoropyridin-2-ylamine (12.4g, 56.2mmol) is prepared in MeCN (200mL).[1]
-
N-bromosuccinimide (NBS) (10g, 56.2mmol) is added slowly to the solution.[1]
-
The reaction mixture is stirred overnight at room temperature.[1]
-
Upon completion, the solution is filtered.[1]
-
The filtrate is concentrated to obtain a residue.[1]
-
The residue is purified by silica gel chromatography, eluting with 10% to 20% EtOAc in petroleum ether.[1]
-
The final product, 3-bromo-5-fluoropyridin-2-ylamine, is obtained as a yellow solid.[1]
Step 2: Synthesis of this compound
This step utilizes a Sandmeyer-type reaction, where the amino group of the intermediate is converted into a diazonium salt and subsequently replaced by a bromine atom.[2][3][4]
Methodology:
-
3-bromo-5-fluoropyridin-2-ylamine (1.91g, 0.01mol) is dissolved in 48% hydrobromic acid (30mL) at 60°C.[1]
-
The solution is cooled to -5°C.[1]
-
Bromine (3.24g, 0.02mol) is added over a period of 5 minutes.[1]
-
A solution of sodium nitrite (1.01g, 0.02mol) in water (3mL) is added at a rate that maintains the internal temperature between -5°C and 0°C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to 25°C.[1]
-
Excess bromine is quenched by the addition of solid sodium bisulfite.[1]
-
The mixture is extracted with EtOAc (3x50mL).[1]
-
The combined organic extracts are washed with water (30mL) and brine (30mL), then dried over Na₂SO₄ and filtered.[1]
-
The filtrate is evaporated under vacuum.[1]
-
The resulting residue is purified by silica gel flash chromatography (10% to 20% EtOAc in petroleum ether) to yield this compound as a yellow solid.[1]
Data Presentation
The quantitative data associated with the synthesis are summarized in the tables below.
Table 1: Reactant and Product Properties
| Compound Name | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| 5-fluoropyridin-2-ylamine | C₅H₅FN₂ | 112.11 | Starting Material |
| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| 3-bromo-5-fluoropyridin-2-ylamine | C₅H₄BrFN₂ | 190.00 | Intermediate |
| Bromine | Br₂ | 159.81 | Reagent |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| this compound | C₅H₂Br₂FN | 254.88 | Final Product |
Table 2: Summary of Reaction Yields
| Step | Product | Yield (Mass) | Yield (%) | Appearance |
|---|---|---|---|---|
| 1 | 3-bromo-5-fluoropyridin-2-ylamine | 5.2 g | 31% | Yellow Solid |
| 2 | this compound | 1.27 g | 50% | Yellow Solid |
Table 3: Spectroscopic Data
| Compound | Method | Observed Value (M+1) | Calculated Formula |
|---|
| 3-bromo-5-fluoropyridin-2-ylamine | ESI-MS | 191 | C₅H₄BrFN₂ |
Experimental Workflow
The following diagram illustrates the complete experimental workflow, from the initial reaction setup to the final product isolation and purification for both synthetic steps.
Caption: Step-by-step experimental workflow.
References
2,3-Dibromo-5-fluoropyridine CAS number and IUPAC name
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dibromo-5-fluoropyridine, a key halogenated pyridine intermediate in contemporary organic synthesis. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of pharmacologically active compounds, particularly phosphodiesterase 10A (PDE10A) inhibitors. Detailed experimental procedures, safety and handling guidelines, and logical workflow diagrams are presented to support its application in research and development.
Chemical Identity and Properties
This compound is a polysubstituted pyridine ring, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The strategic placement of two bromine atoms and a fluorine atom offers multiple reaction sites for further chemical transformations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 878207-82-0[1] |
| Molecular Formula | C₅H₂Br₂FN[2] |
| SMILES | FC1=CN=C(Br)C(Br)=C1[2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 254.88 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [2] |
Synthesis of this compound
This compound is synthesized via a two-step process starting from 5-fluoropyridin-2-ylamine. The synthesis involves an initial bromination followed by a diazotization reaction.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-fluoropyridin-2-ylamine
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-fluoropyridin-2-ylamine (12.4g, 56.2mmol) in acetonitrile (MeCN, 200mL).
-
Bromination: Slowly add N-bromosuccinimide (NBS) (10g, 56.2mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture overnight at room temperature.
-
Work-up and Purification: Upon completion, filter the solution and concentrate the filtrate under reduced pressure. The resulting residue is purified by silica gel chromatography (eluting with 10% to 20% ethyl acetate in petroleum ether) to yield 3-bromo-5-fluoropyridin-2-ylamine as a yellow solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 3-bromo-5-fluoropyridin-2-ylamine (1.91g, 0.01mol) in 48% hydrobromic acid (30mL) at 60°C in a reaction vessel equipped for cooling.
-
Cooling: Cool the solution to -5°C using an appropriate cooling bath.
-
Addition of Bromine: Add bromine (3.24g, 0.02mol) over a period of 5 minutes.
-
Diazotization: Slowly add a solution of sodium nitrite (1.01g, 0.02mol) in water (3mL), maintaining the reaction temperature between -5°C and 0°C.
-
Warming and Quenching: Once the addition is complete, allow the reaction mixture to warm to 25°C. Reduce any excess bromine by adding solid sodium bisulfite.
-
Extraction: Extract the mixture with ethyl acetate (EtOAc) (3 x 50mL).
-
Washing and Drying: Wash the combined organic extracts with water (30mL) and brine (30mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Purification: Evaporate the filtrate under vacuum. Purify the residue by silica gel flash chromatography (eluting with 10% to 20% EtOAc in petroleum ether) to obtain this compound as a yellow solid.
Applications in Drug Development
This compound serves as a highly functionalized building block for the synthesis of complex heterocyclic molecules. The differential reactivity of the bromine atoms at the 2- and 3-positions, coupled with the influence of the fluorine at the 5-position, allows for selective and sequential reactions, such as Suzuki-Miyaura cross-coupling.
Role as an Intermediate for PDE10A Inhibitors
Patent literature indicates that this compound is an intermediate in the synthesis of unsaturated nitrogen heterocyclic compounds that act as phosphodiesterase 10 (PDE10) inhibitors. PDE10A is a validated target for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease.
The general synthetic strategy involves using the di-bromo functionality to introduce different aryl or heteroaryl groups through sequential cross-coupling reactions. This allows for the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
While a specific protocol for this compound is not detailed in the available literature, a general microwave-assisted procedure for similar substrates can be adapted.
-
Reactants: To a microwave synthesis vial equipped with a stir bar, add the aryl halide (e.g., this compound, 1.0 equivalent), the desired boronic acid or ester (1.2 - 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%), and a base (e.g., K₂CO₃, 2.0 - 3.0 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture such as 1,4-dioxane and water.
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically 100-150°C) for a specified time (typically 5-30 minutes).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side-shields.
-
Hand Protection: Wear protective, chemical-resistant gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: Use a suitable respirator in a well-ventilated area.
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its well-defined synthesis and multiple reactive sites make it an important tool for medicinal chemists, particularly in the development of novel therapeutics targeting enzymes such as PDE10A. Adherence to strict safety protocols is essential when handling this compound. Further research into its reactivity and the publication of its detailed physicochemical and spectroscopic data would be beneficial to the scientific community.
References
molecular weight and formula of 2,3-Dibromo-5-fluoropyridine
An In-depth Analysis for Chemical Research and Development Professionals
This technical guide provides essential information regarding the chemical properties of 2,3-Dibromo-5-fluoropyridine, a halogenated pyridine derivative. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its distinct substitution pattern offers multiple reaction sites for further chemical modification.
Chemical Identity and Properties
This compound is a pyridine ring substituted with two bromine atoms at positions 2 and 3, and a fluorine atom at position 5. This specific arrangement of halogens influences the compound's reactivity and electronic properties.
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C5H2Br2FN[1][2] |
| Molecular Weight | 254.88 g/mol [2] |
| CAS Number | 878207-82-0[2] |
Structural Information and Reactivity
The presence of three halogen atoms on the pyridine ring makes this compound a versatile intermediate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The differential reactivity of the C-Br and C-F bonds, as well as the influence of their positions relative to the ring nitrogen, allows for selective functionalization. Researchers can exploit these properties to introduce a variety of substituents and build complex molecular architectures.
While detailed experimental protocols for specific reactions involving this compound are beyond the scope of this guide and are highly dependent on the desired transformation, the primary application of this compound is as a reactant in synthetic organic chemistry.
Logical Relationship of Core Properties
The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.
References
Navigating the Solubility Landscape of 2,3-Dibromo-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromo-5-fluoropyridine is a halogenated pyridine derivative of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document outlines the theoretical principles governing its solubility, presents a qualitative analysis based on its structural features, and provides detailed experimental protocols for researchers to determine precise solubility data.
Introduction to this compound
This compound is a substituted pyridine ring system. The presence of two bromine atoms and a fluorine atom, along with the nitrogen atom in the pyridine ring, imparts a unique combination of polarity and lipophilicity to the molecule. Understanding its solubility is crucial for its effective application in organic synthesis and drug discovery, where it often serves as a key building block.
Physicochemical Properties (Inferred from related structures):
Based on the analysis of structurally similar compounds, such as other brominated and fluorinated pyridines, this compound is expected to be a solid at room temperature with a relatively high molecular weight. The presence of halogens increases its density and boiling point compared to unsubstituted pyridine. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents, while the overall halogenation contributes to its solubility in non-polar and moderately polar aprotic solvents.
Theoretical Solubility Profile
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] The polarity of this compound is complex due to the interplay of the polar C-F and C-Br bonds and the polar pyridine ring, contrasted with the larger, more polarizable bromine atoms.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): Pyridine itself is miscible with water due to hydrogen bonding.[2][3] However, the bulky and hydrophobic bromine and fluorine substituents on this compound are likely to significantly reduce its aqueous solubility. It is expected to be sparingly soluble in water but may show some solubility in lower alcohols like ethanol and methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Its solubility in acetone and acetonitrile is expected to be moderate.
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): The presence of the polar pyridine ring and the C-F bond will likely limit its solubility in highly non-polar solvents like hexane. However, due to the presence of the larger, more polarizable bromine atoms, it should exhibit some solubility in solvents like toluene and diethyl ether.
-
Chlorinated Solvents (e.g., dichloromethane, chloroform): Halogenated pyridines often show good solubility in chlorinated solvents. Therefore, this compound is expected to be readily soluble in dichloromethane and chloroform.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Dichloromethane | 25 | Gravimetric | ||
| Chloroform | 25 | Gravimetric | ||
| Acetone | 25 | Gravimetric | ||
| Ethyl Acetate | 25 | Gravimetric | ||
| Acetonitrile | 25 | Gravimetric | ||
| Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | ||
| Toluene | 25 | Gravimetric | ||
| N,N-Dimethylformamide (DMF) | 25 | Gravimetric | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||
| Hexane | 25 | Gravimetric | ||
| Water | 25 | Gravimetric |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible quantitative solubility data, a systematic experimental approach is necessary. The following are detailed protocols for the gravimetric and spectroscopic determination of solubility.
Gravimetric Method
This is a classic and straightforward method for determining solubility.[4]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven or vacuum desiccator
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial.
-
Record the initial mass of the vial and the solid.
-
Add a known volume (e.g., 5.00 mL) of the desired solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed vial.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute, or in a vacuum desiccator until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) x 100
Spectroscopic Method (UV-Vis Absorbance)
This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.
Materials:
-
Same as for the gravimetric method, plus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-6 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered supernatant.
-
-
Measure Absorbance:
-
Accurately dilute a small, known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While readily available quantitative solubility data for this compound is scarce, a sound scientific estimation of its behavior in various organic solvents can be made based on its molecular structure and the principles of solubility. For researchers and drug development professionals requiring precise data, the detailed experimental protocols provided in this guide offer a robust framework for generating accurate and reproducible solubility profiles. This information is indispensable for optimizing synthetic routes, developing effective purification strategies, and formulating new chemical entities based on this versatile building block.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Commercial Availability and Technical Profile of 2,3-Dibromo-5-fluoropyridine: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-5-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it a valuable synthon in drug discovery programs.[1][2][3][4][5] This technical guide provides a comprehensive overview of the commercial availability of this compound, including a summary of suppliers, typical product specifications, and a detailed experimental protocol for its synthesis.
Commercial Sourcing and Availability
This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. The compound is typically offered in quantities ranging from milligrams to hundreds of grams, with options for bulk quoting available from some vendors. Purity levels are generally high, with most suppliers guaranteeing a minimum of 98%. The following table summarizes the availability of this compound from a selection of commercial suppliers.
| Supplier | Product Number/Catalog# | Purity | Available Quantities | Price (USD/EUR) | Lead Time |
| ChemUniverse | P62028 | 98% | 250mg, 1g, 5g, Bulk | $32.00 (250mg), $38.00 (1g), $79.00 (5g) | 6 to 8 days |
| Frontier Specialty Chemicals | D12693 | Guaranteed Purity | 1g, 5g, Bulk | $12.00 (1g), $34.00 (5g) | Not specified |
| CymitQuimica | IN-DA0036BZ | 98% | 1g, 5g, 10g, 25g, 100g | €25.00 (1g), €31.00 (5g), €56.00 (10g), €87.00 (25g), €192.00 (100g) | Not specified |
Note: Prices and lead times are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and for bulk inquiries.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 878207-82-0 | [6] |
| Molecular Formula | C₅H₂Br₂FN | [6] |
| Molecular Weight | 254.88 g/mol | [6] |
| Appearance | Yellow solid | [7] |
| Purity | ≥98% (Typical) | [6] |
Experimental Protocols
A common synthetic route to this compound involves a two-step process starting from 5-fluoropyridin-2-ylamine.[7] The following is a detailed experimental protocol based on published procedures.
Step 1: Synthesis of 3-Bromo-5-fluoropyridin-2-ylamine [7]
-
To a solution of 5-fluoropyridin-2-ylamine (12.4g, 56.2mmol) in acetonitrile (MeCN, 200mL), slowly add N-bromosuccinimide (NBS) (10g, 56.2mmol).
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion, filter the solution and concentrate the filtrate.
-
Purify the resulting residue by silica gel chromatography (10% to 20% EtOAc in petroleum ether) to yield 3-bromo-5-fluoropyridin-2-ylamine as a yellow solid.
Step 2: Synthesis of this compound [7]
-
Dissolve 3-bromo-5-fluoropyridin-2-ylamine (1.91g, 0.01mol) in 48% hydrobromic acid (30mL) at 60°C.
-
Cool the solution to -5°C.
-
Add bromine (3.24g, 0.02mol) over a period of 5 minutes.
-
While maintaining the temperature between -5°C and 0°C, add a solution of sodium nitrite (1.01g, 0.02mol) in water (3mL).
-
After the addition is complete, allow the reaction mixture to warm to 25°C.
-
Quench the excess bromine with solid sodium bisulfite.
-
Extract the mixture with ethyl acetate (EtOAc) (3 x 50mL).
-
Wash the combined organic extracts with water (30mL) and brine (30mL).
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and filter.
-
Evaporate the filtrate under vacuum.
-
Purify the residue by silica gel flash chromatography (10% to 20% EtOAc in petroleum ether) to obtain this compound as a yellow solid.
Quality Control and Procurement Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of this compound for research and development purposes.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Safety and Handling of 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,3-Dibromo-5-fluoropyridine (CAS No: 878207-82-0), a halogenated pyridine derivative used as an intermediate in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in a laboratory or industrial setting.
Physicochemical and Toxicological Data
| Property | Value |
| Molecular Formula | C₅H₂Br₂FN |
| Molecular Weight | 254.88 g/mol |
| CAS Number | 878207-82-0 |
| Appearance | Solid |
| GHS Classification | Acute toxicity, oral (Category 4) Skin corrosion/irritation (Category 2) Serious eye damage/eye irritation (Category 2A) Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1] |
| Signal Word | Warning[1] |
Experimental Protocols
Synthesis of this compound
The following two-step synthesis protocol is adapted from available literature.[2]
Step 1: Synthesis of 3-Bromo-5-fluoropyridin-2-ylamine
-
In a suitable reaction vessel, dissolve 5-fluoropyridin-2-ylamine (12.4g, 56.2mmol) in MeCN (200mL).
-
Slowly add N-bromosuccinimide (NBS) (10g, 56.2mmol) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
After completion, filter the solution and concentrate the filtrate to obtain a residue.
-
Purify the residue by silica gel chromatography (10% to 20% EtOAc in petroleum ether) to yield 3-bromo-5-fluoropyridin-2-ylamine as a yellow solid.
Step 2: Synthesis of this compound
-
Dissolve 3-bromo-5-fluoropyridin-2-ylamine (1.91g, 0.01mol) in 48% hydrobromic acid (30mL) at 60°C in a well-ventilated fume hood.
-
Cool the solution to -5°C using an appropriate cooling bath.
-
Add bromine (3.24g, 0.02mol) over 5 minutes, ensuring the temperature is controlled.
-
Slowly add a solution of sodium nitrite (1.01g, 0.02mol) in water (3mL) while maintaining the reaction temperature between -5°C and 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to 25°C.
-
Quench the excess bromine by adding solid sodium bisulfite until the red color disappears.
-
Extract the reaction mixture with EtOAc (3 x 50mL).
-
Wash the combined organic extracts with water (30mL) and brine (30mL).
-
Dry the organic layer over Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel flash chromatography (10% to 20% EtOAc in petroleum ether) to obtain this compound as a yellow solid.[2]
Safety and Handling Procedures
Based on the GHS classification[1], the following handling and safety protocols are mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique to avoid skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
-
Body Protection: A chemically resistant lab coat or apron should be worn.
Handling
-
Avoid all personal contact, including inhalation of dust or fumes.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only in a chemical fume hood with adequate ventilation.[3]
Storage
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.[1]
-
Accidental Release: Wear appropriate respirator and protective clothing. Scoop up solid material and place it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3]
Visualizations
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,3-Dibromo-5-fluoropyridine. This highly functionalized pyridine derivative is a potentially valuable building block in medicinal chemistry and materials science. Understanding its reactivity towards electrophiles is crucial for its effective utilization in the synthesis of novel compounds.
The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes electrophilic aromatic substitution (SEAr) reactions on pyridines significantly more challenging compared to their carbocyclic analogue, benzene.[1][2] The pyridine nitrogen can also be protonated or coordinate to Lewis acids under typical electrophilic reaction conditions, further deactivating the ring towards substitution.[2][3]
The subject of this guide, this compound, presents an even greater challenge for electrophilic substitution. The presence of three electron-withdrawing halogen atoms (two bromine and one fluorine) further deactivates the pyridine ring, making it highly unreactive towards most electrophiles. This guide will delve into the theoretical aspects of reactivity and regioselectivity, and provide generalized experimental protocols that may be adapted for this specific substrate, drawing from established methods for other deactivated pyridines.
Theoretical Considerations: Reactivity and Regioselectivity
The rate and outcome of an electrophilic aromatic substitution reaction are primarily governed by the electronic properties of the substrate. In the case of this compound, the cumulative electron-withdrawing inductive effects of the three halogen substituents significantly reduce the nucleophilicity of the pyridine ring.
Directing Effects of Substituents:
-
Nitrogen Atom: The pyridine nitrogen is a powerful deactivating group and directs incoming electrophiles to the meta-position (C-3 and C-5).
-
Halogens (Bromo and Fluoro): Halogens are deactivating groups due to their negative inductive effect (-I), but they are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance (+R effect).
In this compound, the only available position for substitution is C-4. The positions C-2, C-3, and C-5 are already substituted. Therefore, any successful electrophilic substitution is expected to occur at the C-4 position . The directing effects of the existing substituents on this position are as follows:
-
The C-4 position is meta to the pyridine nitrogen.
-
The C-4 position is ortho to the bromine atom at C-3 and the fluorine atom at C-5.
-
The C-4 position is meta to the bromine atom at C-2.
While the halogens at C-3 and C-5 would direct an incoming electrophile to the C-4 position, the strong deactivating nature of the entire system makes the reaction kinetically very unfavorable.
Core Electrophilic Substitution Reactions: A Theoretical and Methodological Overview
Nitration
Theoretical Outlook: Nitration of highly deactivated pyridines requires harsh conditions, typically employing a mixture of fuming nitric acid and concentrated sulfuric acid (oleum). The electrophile is the highly reactive nitronium ion (NO₂⁺). Given the deactivation of this compound, forcing conditions will be necessary.
General Experimental Protocol (Adapted for Deactivated Pyridines):
-
To a cooled (0 °C) mixture of fuming sulfuric acid (e.g., 20% SO₃) and concentrated nitric acid, slowly add this compound with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat cautiously to a temperature range of 100-150 °C. The optimal temperature and reaction time must be determined empirically.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms or the solution becomes basic.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Halogenation (Bromination/Chlorination)
Theoretical Outlook: Direct halogenation of severely electron-deficient pyridines is challenging. The reaction typically requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile.
General Experimental Protocol for Bromination (Adapted for Deactivated Pyridines):
-
Suspend this compound in a suitable solvent such as oleum or concentrated sulfuric acid.
-
Add elemental bromine (Br₂) to the mixture.
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in catalytic amounts.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-180 °C) for an extended period.
-
Monitor the reaction progress.
-
Work-up the reaction in a similar manner to the nitration protocol, involving quenching on ice, neutralization, extraction, and purification.
Sulfonation
Theoretical Outlook: Sulfonation is typically achieved using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. This reaction is often reversible.
General Experimental Protocol (Adapted for Deactivated Pyridines):
-
Heat this compound in fuming sulfuric acid (e.g., 20-30% SO₃) at a high temperature (e.g., 150-200 °C).
-
The reaction may require the presence of a mercury(II) sulfate catalyst.
-
Maintain the temperature for several hours and monitor the reaction.
-
The work-up procedure involves careful dilution with water and neutralization to isolate the sulfonic acid product, often as a salt.
Friedel-Crafts Alkylation and Acylation
Theoretical Outlook: Friedel-Crafts reactions are generally not successful with pyridine and its deactivated derivatives.[1][2] The nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring and preventing the reaction. Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not considered a viable synthetic route.
Data Presentation
As of the latest literature review, no quantitative data for the electrophilic substitution reactions of this compound has been published. Therefore, a table summarizing yields and reaction conditions cannot be provided at this time. Researchers exploring this chemistry will be breaking new ground and are encouraged to meticulously document their findings.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for approaching an electrophilic substitution reaction on a highly deactivated substrate like this compound.
References
An In-depth Technical Guide to the Reactivity of Bromine Atoms in 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct bromine atoms at the C2 and C3 positions, influenced by the nitrogen atom and the electron-withdrawing fluorine at C5, imparts differential reactivity, enabling selective functionalization. This guide provides a comprehensive overview of the reactivity of the bromine atoms in this compound, focusing on regioselectivity in common cross-coupling reactions and metal-halogen exchange.
General Principles of Reactivity
The reactivity of halogens on a pyridine ring is dictated by a combination of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. For dihalogenated pyridines, the position of the halogen relative to the nitrogen atom is a crucial determinant of its reactivity.
Halogens at the α-positions (C2 and C6) are generally more reactive than those at the β- (C3 and C5) or γ- (C4) positions. This is attributed to the electron-deficient nature of the carbon atom adjacent to the nitrogen, which facilitates the oxidative addition of the palladium(0) catalyst to the C-X bond.
For this compound, the bromine atom at the C2 position is anticipated to be significantly more reactive than the bromine atom at the C3 position in palladium-catalyzed cross-coupling reactions. The fluorine atom at the C5 position further enhances the electrophilicity of the pyridine ring, potentially increasing the overall reactivity of the molecule.
Regioselective Reactions at the C2 and C3 Positions
The differential reactivity of the two bromine atoms allows for the selective synthesis of mono-substituted derivatives, which are valuable intermediates for further chemical elaboration.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions, regioselective coupling at either the C2 or C3 position can be achieved, although selective coupling at C2 is more facile.
Table 1: Reaction Conditions for Regioselective Suzuki-Miyaura Coupling
| Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| C2 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |
| C2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High |
| C3 | Requires prior functionalization at C2 | - | - | - | - | - |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position
-
To a dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship for Suzuki-Miyaura Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the C2-bromine is expected to be more reactive.
Table 2: Reaction Conditions for Regioselective Sonogashira Coupling
| Position | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| C2 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPA | THF or DMF | Room Temp. to 60 | Good to Excellent |
| C2 | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50-80 | High |
| C3 | Requires prior functionalization at C2 | - | - | - | - | - |
Experimental Protocol: Selective Sonogashira Coupling at the C2-Position
-
To a dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow for Sonogashira Coupling
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The higher reactivity of the C2-bromine atom is also observed in this reaction.
Table 3: Reaction Conditions for Regioselective Buchwald-Hartwig Amination
| Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| C2 | Pd₂(dba)₃ | BINAP or XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Good to Excellent |
| C3 | Requires prior functionalization at C2 | - | - | - | - | - |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C2-Position
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Metal-Halogen Exchange (Lithiation)
Selective functionalization can also be achieved through bromine-lithium exchange followed by quenching with an electrophile. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the organolithium reagent, solvent, and temperature.
For 2,3-dihalopyridines, lithiation can be complex and may lead to mixtures of products or rearrangement ("halogen dance"). However, under carefully controlled conditions, selective exchange at the C2 position is generally favored due to the directing effect of the pyridine nitrogen.
Table 4: Conditions for Regioselective Bromine-Lithium Exchange
| Position | Reagent | Solvent | Temperature (°C) |
| C2 | n-BuLi or s-BuLi | THF or Et₂O | -78 to -100 |
| C3 | Less favorable, may require specific directing groups or conditions | - | - |
Experimental Protocol: Selective Bromine-Lithium Exchange at the C2-Position
-
Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or -100 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.0-1.1 equiv.) dropwise, maintaining the low temperature.
-
Stir the mixture at this temperature for a short period (e.g., 15-60 minutes).
-
Quench the resulting organolithium species by adding a desired electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Logical Flow for Selective Lithiation
Conclusion
The two bromine atoms in this compound exhibit distinct reactivities, with the C2-bromine being significantly more susceptible to substitution in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This differential reactivity allows for the regioselective synthesis of a wide array of functionalized pyridine derivatives, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. The experimental protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and transformations.
The Pivotal Role of Fluorine in Modulating the Reactivity of 2,3-Dibromo-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. In the context of the pyridine ring, the introduction of a fluorine atom, particularly in conjunction with other halogens, profoundly alters the electronic landscape of the molecule, thereby influencing its reactivity and providing a versatile handle for synthetic transformations. This technical guide provides an in-depth analysis of the role of the fluorine atom in directing the reactivity of 2,3-Dibromo-5-fluoropyridine, a valuable and highly functionalized building block. We will explore its behavior in key synthetic reactions, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions, supported by quantitative data and detailed experimental protocols.
The Electronic Influence of Fluorine
The high electronegativity of the fluorine atom is the primary determinant of its influence on the reactivity of the pyridine ring.[1] This manifests through two main electronic effects:
-
Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the pyridine ring. This effect is most pronounced at the adjacent carbon atoms and decreases with distance. In this compound, this inductive withdrawal enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
-
Mesomeric Effect (+M): Although weaker than its inductive effect, the fluorine atom can also donate a lone pair of electrons to the aromatic system through resonance. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this effect is significantly less pronounced compared to other halogens.
The net result of these competing effects is a strong overall electron withdrawal from the pyridine ring, which is the key to understanding the reactivity of this compound.
Reactivity in Key Synthetic Transformations
The unique electronic properties imparted by the fluorine atom, in concert with the two bromine substituents, lead to distinct reactivity patterns in various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 5-position, along with the nitrogen atom, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the nucleophilic attack.[2][3] This makes fluoropyridines generally more reactive in SNAr reactions than their chloro- or bromo-analogues.[2]
While the C-F bond is the strongest single bond to carbon, in the context of SNAr on electron-deficient aromatic systems, fluoride is an excellent leaving group because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.
Quantitative Data for Nucleophilic Aromatic Substitution:
| Nucleophile | Reagent & Conditions | Product | Yield (%) | Reference |
| Methoxide | NaOMe, MeOH, reflux | 2,3-Dibromo-5-methoxypyridine | - | Hypothetical example based on general reactivity |
| Amines | R₂NH, Base, Solvent, Heat | 5-Amino-2,3-dibromopyridine | - | Hypothetical example based on general reactivity |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
-
To a solution of this compound (1.0 eq) in the corresponding alcohol (e.g., methanol) is added the sodium alkoxide (e.g., sodium methoxide, 1.2 eq).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-alkoxy-2,3-dibromopyridine.
Diagram of Nucleophilic Aromatic Substitution Pathway
Caption: General pathway for nucleophilic aromatic substitution on this compound.
Metal-Halogen Exchange and Directed ortho-Metalation (DoM)
The presence of multiple halogen atoms on the pyridine ring allows for selective metal-halogen exchange reactions, typically using organolithium reagents at low temperatures. The regioselectivity of this reaction is influenced by a combination of electronic and steric factors, as well as the specific organolithium reagent used. The fluorine atom, through its inductive effect, can influence the acidity of adjacent protons, potentially leading to competitive deprotonation (Directed ortho-Metalation) under certain conditions.
For 2,3-dihalopyridines, a phenomenon known as "halogen dance" can occur, where a lithiated intermediate rearranges to a more thermodynamically stable isomer.[4][5] The fluorine at the 5-position can influence the stability of these lithiated intermediates and thus the outcome of the reaction.
Quantitative Data for Lithiation and Electrophilic Quench:
| Organolithium Reagent | Electrophile | Product | Yield (%) | Reference |
| n-BuLi, -78 °C | DMF | 2-Bromo-5-fluoro-3-formylpyridine | - | Hypothetical, regioselectivity requires experimental validation |
| LDA, -78 °C | CO₂ | This compound-4-carboxylic acid | - | Hypothetical, based on deprotolithiation |
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium (1.1 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The electrophile (e.g., DMF, 1.2 eq) is added, and the reaction is stirred for an additional 1-2 hours at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Diagram of Divergent Lithiation Pathways
Caption: Potential divergent lithiation pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The fluorine atom's electron-withdrawing effect enhances the reactivity of the C-Br bonds towards oxidative addition to the palladium(0) catalyst.
A key aspect of the reactivity of this molecule is the regioselectivity of the cross-coupling, which depends on the relative reactivity of the C2-Br and C3-Br bonds. Generally, the C2-position of a pyridine ring is more electron-deficient and thus more reactive in oxidative addition. Therefore, mono-functionalization is expected to occur preferentially at the C2-position.
Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base/Solvent | Product (Major Regioisomer) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 2-Aryl-3-bromo-5-fluoropyridine | - | Hypothetical, based on general principles |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 3-Bromo-5-fluoro-2-(alkynyl)pyridine | - | Hypothetical, based on general principles |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 2-Amino-3-bromo-5-fluoropyridine | - | Hypothetical, based on general principles |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel are added this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Diagram of Regioselective Cross-Coupling Workflow
Caption: Stepwise functionalization of this compound via sequential cross-coupling reactions.
Conclusion
The fluorine atom in this compound plays a multifaceted and crucial role in dictating its chemical reactivity. Its strong electron-withdrawing inductive effect activates the pyridine ring for nucleophilic aromatic substitution and enhances the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions. Furthermore, it influences the regioselectivity of metal-halogen exchange and directed ortho-metalation reactions. This intricate interplay of electronic effects makes this compound a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives, with significant potential in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate and quantify the reactivity and regioselectivity of this promising synthetic intermediate.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology is of particular importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in many drug candidates.[3] The selective functionalization of polyhalogenated heterocycles, such as 2,3-Dibromo-5-fluoropyridine, offers a convergent approach to building molecular complexity and accessing novel chemical space in drug discovery programs.[4] The fluorine substituent at the 5-position can significantly modulate the physicochemical properties of the resulting compounds, including pKa, lipophilicity, and metabolic stability, making it a valuable synthon for medicinal chemistry.
These application notes provide a detailed guide to the regioselective Suzuki-Miyaura coupling of this compound, focusing on the selective mono-arylation to generate 2-aryl-3-bromo-5-fluoropyridine derivatives.
Regioselectivity in the Suzuki Coupling of 2,3-Dihalopyridines
The selective functionalization of one halogen over another in dihalopyridines is a key challenge and opportunity in synthetic chemistry. In the case of 2,3-dihalopyridines, the regioselectivity of the Suzuki-Miyaura coupling is primarily governed by the electronic properties of the pyridine ring and the relative reactivity of the carbon-halogen bonds. The pyridine nitrogen atom exerts an electron-withdrawing effect, which is most pronounced at the α-positions (C2 and C6). This increased electrophilicity at the C2 position, coupled with the generally higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions, leads to a strong preference for oxidative addition of the palladium catalyst at the C2-Br bond.[1]
Therefore, the Suzuki-Miyaura coupling of this compound with one equivalent of a boronic acid is expected to proceed with high regioselectivity to afford the corresponding 2-aryl-3-bromo-5-fluoropyridine as the major product.
Experimental Protocols
This section provides a general protocol for the regioselective mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. The conditions provided are a good starting point and may require optimization for specific arylboronic acids.
Protocol 1: Conventional Heating Conditions
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-bromo-5-fluoropyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often leads to improved yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of dihalopyridines. While specific data for this compound is not extensively reported in the literature, the data presented for analogous substrates provides a reasonable expectation for the outcome of the reaction.
| Entry | Dihalopyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time (h) | Product | Yield (%) |
| 1 | 2,3-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 2-Phenyl-3-chloropyridine | 85 |
| 2 | 2,3-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 / 6 | 2-(4-Methoxyphenyl)-3-bromopyridine | 92 |
| 3 | 2,3-Dichloropyridine | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 / 4 | 2-(3-Tolyl)-3-chloropyridine | 88 |
| 4 | 2,3-Dibromopyridine | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O | 100 / 8 | 2-(Pyrimidin-5-yl)-3-bromopyridine | 78 |
Note: The data in this table is compiled from various sources on the Suzuki coupling of 2,3-dihalopyridines and is intended to be representative. Actual yields for the reaction with this compound may vary depending on the specific boronic acid and optimized reaction conditions.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. 2,3-Dibromo-5-fluoropyridine is a valuable scaffold, with the fluorine substituent offering modulation of physicochemical properties such as pKa and metabolic stability. The bromine atoms at the C2 and C3 positions provide orthogonal handles for sequential carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating these bonds, enabling the synthesis of complex biaryl and heteroaryl structures.
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling of this compound. The regioselectivity of this reaction, targeting either the C2 or C3 position, is a critical consideration and is often influenced by the choice of palladium catalyst, ligand, and reaction conditions. While specific literature on this exact substrate is limited, the following data and protocols are synthesized from well-established principles and experimental results for analogous dihalopyridine systems.
Data Presentation: Catalyst System Selection
The choice of palladium precursor and ligand is crucial for achieving high yields and desired regioselectivity. The following tables summarize catalyst systems and reaction conditions that have proven effective for the Suzuki coupling of related dihalopyridines and can serve as a starting point for the functionalization of this compound.
Table 1: Palladium Catalysts and Ligands for Suzuki Coupling of Dihalopyridines
| Palladium Precursor | Ligand | Typical Loading (mol%) | Observations and Expected Selectivity |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | "Standard" catalyst, often favors coupling at the more electrophilic C2 position.[1] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2-5 | Generally promotes coupling at the C2 position due to electronic effects.[2] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-3 | Used with a variety of phosphine ligands. |
| Pd(OAc)₂ | Palladium(II) Acetate | 1-3 | Precursor that is reduced in situ to Pd(0); requires an external ligand. |
| Bulky Monophosphines | |||
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 2-6 | Can promote unconventional selectivity, potentially favoring the C3 position.[3] | |
| XPhos | 2-6 | Bulky, electron-rich ligand known to be effective for challenging couplings.[3] | |
| QPhos | 2-6 | Has been shown to favor coupling at the C4 position in 2,4-dihalopyridines, suggesting potential for altered selectivity.[4] | |
| N-Heterocyclic Carbenes (NHCs) | |||
| IPr | 2-5 | Very bulky ligand that can lead to unconventional C4 selectivity in 2,4-dichloropyridines.[4] |
Table 2: Typical Reaction Conditions for Suzuki Coupling of Dihalopyridines
| Parameter | Common Conditions | Notes |
| Bases | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are stronger bases often used for less reactive substrates.[1][5] |
| Solvents | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Aprotic solvents with a small amount of water are common to aid in base dissolution.[6] |
| Temperature | 80-120 °C (Conventional Heating) 100-150 °C (Microwave) | Higher temperatures can increase reaction rates but may also promote side reactions.[6] |
| Reaction Time | 2-24 hours (Conventional) 5-30 minutes (Microwave) | Reaction progress should be monitored by TLC or LC-MS.[6] |
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific arylboronic acids and desired regioselectivity.
Protocol 1: General Procedure for Selective C2-Arylation
This protocol employs a standard catalyst system expected to favor substitution at the more electronically activated C2 position.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Schlenk tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials and Reagents:
-
As listed in Protocol 1. A different catalyst system such as PdCl₂(dppf) or a custom Pd₂(dba)₃/ligand combination can be screened.
Equipment:
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
Vial Preparation: In a 10 mL microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the desired palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes).[6]
-
Workup and Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for palladium-catalyzed Suzuki coupling.
Decision Tree for Regioselective Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel PDE10A Inhibitors Utilizing 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a novel class of potent phosphodiesterase 10A (PDE10A) inhibitors, using 2,3-Dibromo-5-fluoropyridine as a key starting material. The methodologies outlined herein leverage regioselective cross-coupling reactions to construct a 2,3-disubstituted 5-fluoropyridine scaffold, a core motif in various central nervous system (CNS) drug candidates.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, playing a crucial role in regulating basal ganglia function. Inhibition of PDE10A has emerged as a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease. The development of potent and selective PDE10A inhibitors is an active area of research in medicinal chemistry.
The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, membrane permeability, and binding affinity. The 5-fluoropyridine moiety is therefore a desirable feature in novel CNS-active compounds. This application note details a synthetic approach to a potent PDE10A inhibitor (Compound 3 ) starting from this compound (1 ).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE10A signaling pathway and the overall experimental workflow for the synthesis and evaluation of the target inhibitor.
References
Application Notes and Protocols: 2,3-Dibromo-5-fluoropyridine as a Versatile Intermediate for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are a critical class of intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific placement of halogen atoms on the pyridine ring can significantly influence the biological activity, selectivity, and metabolic stability of the final active ingredient. 2,3-Dibromo-5-fluoropyridine is a highly functionalized heterocyclic building block that holds considerable potential for the development of next-generation crop protection agents. Its unique substitution pattern, featuring bromine atoms at the 2- and 3-positions and a fluorine atom at the 5-position, offers multiple reaction sites for the construction of complex molecular architectures.
While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural similarity to other key agrochemical intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,3-difluoro-5-chloropyridine, suggests its utility in the synthesis of novel, potent agrochemicals. This document presents a representative application of this compound in the synthesis of a hypothetical aryloxyphenoxypropionate herbicide, a class of compounds known for their effectiveness in controlling grass weeds. The protocols and data provided are based on established chemical principles and are intended to serve as a guide for researchers exploring the potential of this versatile intermediate.
Hypothetical Application: Synthesis of a Novel Pyridinyloxyphenoxypropionate Herbicide
The aryloxyphenoxypropionate class of herbicides acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a crucial enzyme in fatty acid biosynthesis. This inhibition leads to the disruption of cell membrane formation and ultimately the death of the susceptible plant. The following sections detail a plausible synthetic route and the associated protocols for the synthesis of a novel, hypothetical herbicide, "Fluoro-bromoxifen," using this compound as the starting material.
Overall Synthetic Scheme
Caption: Synthetic workflow for the hypothetical herbicide Fluoro-bromoxifen.
Experimental Protocols
Step 1: Synthesis of Intermediate 1 (Potassium 2-(4-((3-bromo-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate)
This step involves a nucleophilic aromatic substitution reaction where the hydroxyl group of potassium 4-hydroxyphenoxypropionate displaces the bromine atom at the 2-position of this compound.
Materials:
-
This compound
-
Potassium 4-hydroxyphenoxypropionate
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of potassium 4-hydroxyphenoxypropionate (1.1 equivalents) in anhydrous DMSO, add powdered potassium carbonate (1.5 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Intermediate 1.
Step 2: Synthesis of Fluoro-bromoxifen (Final Product) via Suzuki Coupling
This final step involves a palladium-catalyzed Suzuki coupling reaction between Intermediate 1 and an appropriate arylboronic acid to introduce a desired substituent at the 3-position of the pyridine ring, which can enhance herbicidal activity.
Materials:
-
Intermediate 1
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine Intermediate 1 (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the final product, Fluoro-bromoxifen.
Data Presentation
Table 1: Synthesis and Purity Data for Fluoro-bromoxifen
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Intermediate 1 | This compound | 1 : 1.1 | DMSO | 14 | 85 | 97 |
| 2 | Fluoro-bromoxifen | Intermediate 1 | 1 : 1.2 | 1,4-Dioxane/Water | 10 | 78 | 99 |
Table 2: Hypothetical Herbicidal Activity of Fluoro-bromoxifen
| Target Weed Species | Common Name | Bioassay Method | Activity (IC₅₀ in µM) |
| Avena fatua | Wild Oat | Whole-plant spray | 0.5 |
| Echinochloa crus-galli | Barnyardgrass | Whole-plant spray | 0.8 |
| Setaria viridis | Green Foxtail | Whole-plant spray | 0.6 |
| Triticum aestivum | Wheat (Crop) | Whole-plant spray | > 100 |
| Zea mays | Corn (Crop) | Whole-plant spray | > 100 |
Mechanism of Action: ACCase Inhibition
The herbicidal activity of aryloxyphenoxypropionates, including the hypothetical Fluoro-bromoxifen, is due to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis.
Caption: Inhibition of ACCase by Fluoro-bromoxifen disrupts fatty acid synthesis.
Conclusion
This compound represents a promising and versatile intermediate for the synthesis of novel agrochemicals. Although direct applications in commercial products are not widely reported, its chemical reactivity allows for its incorporation into various molecular scaffolds known for their biological activity. The hypothetical synthesis of the aryloxyphenoxypropionate herbicide "Fluoro-bromoxifen" outlined in these application notes demonstrates a plausible and scientifically sound approach to leveraging the unique properties of this compound. Researchers in the field of agrochemical development are encouraged to explore the potential of this intermediate in the discovery of new and effective crop protection solutions.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic and medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides with a broad substrate scope and functional group tolerance, often under milder conditions than traditional methods.[1][2]
This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 2,3-Dibromo-5-fluoropyridine. The presence of two distinct bromine atoms on the pyridine ring introduces a regioselectivity challenge. Generally, the C-Br bond at the 2-position of a pyridine ring is more activated towards oxidative addition to the palladium(0) catalyst compared to the C-Br bond at the 3-position. This inherent reactivity difference can be exploited to achieve selective mono-amination at the C2-position, yielding 2-amino-3-bromo-5-fluoropyridine derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.[3]
Regioselectivity in the Amination of 2,3-Dihalopyridines
The selective functionalization of dihalopyridines is a key challenge in synthetic chemistry. In the context of the Buchwald-Hartwig amination of 2,3-dihalopyridines, the reaction generally proceeds with high regioselectivity at the C2 position. This preference is attributed to the electronic and steric environment of the C-Br bonds. The pyridine nitrogen atom's electron-withdrawing nature renders the α-positions (C2 and C6) more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the selective mono-amination of dihalopyridines with various classes of amines. While specific data for this compound is limited in the public domain, the data presented for analogous substrates provides a strong basis for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Primary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 85 | [4] |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2.0) | Dioxane | 100 | 12 | 78 | [5] |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 82 | [4] |
Table 2: Buchwald-Hartwig Amination with Secondary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 4 | 95 | [6] |
| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 92 | [7] |
| Pyrrolidine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 88 | [7] |
Table 3: Buchwald-Hartwig Amination with Anilines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 91 | [8] |
| 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ (2.0) | Toluene | 100 | 16 | 89 | [8] |
| 4-Trifluoromethylaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 20 | 75 | [4] |
Experimental Protocols
The following are generalized protocols for the selective mono-amination of this compound at the C2 position. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different amine coupling partners.
Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos; 2-4 mol%)
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄; 1.4 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge an oven-dried Schlenk tube with this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the Schlenk tube with a septum and remove it from the glovebox.
-
Add the anhydrous, degassed solvent via syringe, followed by the aliphatic amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amination with Anilines
Materials:
-
This compound
-
Aniline (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, SPhos; 2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃; 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Follow steps 1-3 from Protocol 1, using the appropriate aniline, palladium precatalyst, ligand, and base.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] The mild reaction conditions tolerate a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1]
For a substrate such as 2,3-Dibromo-5-fluoropyridine, a key consideration is the regioselectivity of the coupling reaction. With two bromine atoms at the C2 and C3 positions, the reaction can potentially yield a mixture of mono-alkynylated products, as well as the di-alkynylated product. The relative reactivity of the two C-Br bonds will determine the product distribution. Generally, in cross-coupling reactions of dihalogenated heterocycles, the more electrophilic position or the position with the more reactive halide is favored for substitution.[4] For dihalopyridines, factors such as steric hindrance and electronic effects of the substituents can influence the regioselectivity.
Reaction Scheme
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling of Bromopyridines
The following table summarizes typical reaction conditions used for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [5][6] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 | [7] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [8] |
| Aryl halide | Terminal alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [9] |
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome and regioselectivity.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) to the flask.
-
Add the base (e.g., Et₃N or DIPA, 2-3 equiv) to the mixture.
-
Finally, add the terminal alkyne (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired alkynylated product(s).
-
Characterize the product(s) by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to determine the structure and regioselectivity of the coupling.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and copper iodide can be toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling reaction.
Discussion on Regioselectivity
The primary challenge in the Sonogashira coupling of this compound is controlling the regioselectivity. The relative reactivity of the C2-Br and C3-Br bonds will dictate the major product.
-
Electronic Effects: The fluorine atom at the C5 position is electron-withdrawing, which can influence the electron density at the C2 and C3 positions. The nitrogen atom in the pyridine ring also has a significant electronic effect. These factors will alter the electrophilicity of the carbon atoms attached to the bromine atoms.
-
Steric Hindrance: The bromine at the C2 position is adjacent to the nitrogen atom, which may result in different steric hindrance compared to the C3 position.
-
Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex. The rate of this step is dependent on the C-Br bond strength and the electronic and steric environment of the reaction center. It is plausible that one of the C-Br bonds will be more reactive towards oxidative addition.
It is recommended to perform a small-scale pilot reaction and analyze the product mixture carefully (e.g., by NMR spectroscopy and GC-MS) to determine the regioselectivity under the chosen reaction conditions. Further optimization may be required to favor the formation of the desired isomer. This could involve screening different palladium catalysts, ligands, bases, and solvents.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scirp.org [scirp.org]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Synthesis of Novel Heterocyclic Compounds from 2,3-Dibromo-5-fluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,3-Dibromo-5-fluoropyridine as a key starting material. The inherent reactivity of this trifunctional pyridine core, featuring two distinct bromine atoms and a fluorine atom, allows for regioselective functionalization through a variety of modern synthetic methodologies. These strategies open avenues for the creation of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block for the synthesis of complex heterocyclic systems. The differential reactivity of its halogen substituents—the C2 and C3 bromine atoms and the C5 fluorine atom—can be exploited to achieve selective transformations. Generally, the bromine atom at the 2-position is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. This differential reactivity allows for a stepwise and controlled approach to the construction of fused ring systems. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting compounds, making this an attractive starting material for drug development programs.
This document outlines two primary strategies for the synthesis of novel heterocycles from this compound:
-
Sequential Palladium-Catalyzed Cross-Coupling Reactions: This approach leverages the different reactivity of the two bromine atoms to introduce various substituents in a stepwise manner, leading to the formation of functionalized pyridines that can subsequently be cyclized to form fused heterocyclic systems.
-
Synthesis via 2-Amino-3-bromo-5-fluoropyridine Intermediate: This strategy involves the initial selective amination at the C2 position, followed by cyclization reactions of the resulting amino-pyridine derivative to construct fused heterocycles such as pyridopyrazines.
I. Synthesis of the Starting Material: this compound
The starting material can be synthesized from commercially available 2-aminopyridine through a multi-step process involving bromination and a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-5-bromopyridine
A convenient and scalable process for the preparation of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine.[1]
-
Reagents and Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS) or Bromine
-
Appropriate solvent (e.g., acetonitrile)
-
-
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent.
-
Slowly add the brominating agent (e.g., NBS) to the solution at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-5-bromopyridine.
-
Step 2: Synthesis of 2,5-Dibromopyridine
2-Amino-5-bromopyridine can be converted to 2,5-dibromopyridine via a modified Sandmeyer reaction.[1]
-
Reagents and Materials:
-
2-Amino-5-bromopyridine
-
Sodium nitrite
-
Hydrobromic acid
-
Bromine
-
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine in hydrobromic acid.
-
Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
Add bromine to the reaction mixture and allow it to warm to room temperature.
-
Work up the reaction to isolate the crude 2,5-dibromopyridine.
-
Purify the product by distillation or chromatography.
-
Step 3: Synthesis of this compound
While a direct fluorination of a dibromo-pyridine can be challenging, a common route involves starting from a fluorinated precursor. An alternative and more direct synthesis starts from 5-fluoropyridin-2-ylamine.
-
Reagents and Materials:
-
5-Fluoropyridin-2-ylamine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
48% Hydrobromic acid
-
Bromine
-
Sodium nitrite
-
Sodium bisulfite
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Bromination: To a solution of 5-fluoropyridin-2-ylamine in acetonitrile, slowly add N-bromosuccinimide (NBS). Stir the reaction mixture at room temperature overnight. After completion, filter the solution and concentrate the filtrate. Purify the residue by silica gel chromatography to yield 3-bromo-5-fluoropyridin-2-ylamine.
-
Diazotization and Bromination: Dissolve 3-bromo-5-fluoropyridin-2-ylamine in 48% hydrobromic acid and cool to -5 °C. Add bromine, followed by the slow addition of a sodium nitrite solution, maintaining the temperature between -5 °C and 0 °C. Allow the reaction to warm to 25 °C. Reduce the excess bromine with sodium bisulfite and extract the product with ethyl acetate. Wash the combined organic extracts, dry over sodium sulfate, and concentrate. Purify the residue by silica gel flash chromatography to obtain this compound.
-
II. Strategy 1: Synthesis of Fused Heterocycles via Sequential Cross-Coupling
This strategy takes advantage of the differential reactivity of the bromine atoms at the C2 and C3 positions. The C2-bromo is generally more reactive in palladium-catalyzed cross-coupling reactions.
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling
A regioselective Suzuki-Miyaura cross-coupling reaction can be performed to introduce an aryl or heteroaryl group at the C2 position of this compound. The resulting 2-aryl-3-bromo-5-fluoropyridine can then undergo a second coupling reaction or an intramolecular cyclization to form a fused heterocyclic system.
Experimental Protocol: Synthesis of a 2-Aryl-3-bromo-5-fluoropyridine
-
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid (1.1 equivalents), the palladium catalyst (e.g., 5 mol%), and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 85-95 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-bromo-5-fluoropyridine.
-
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3-bromo-5-fluoropyridine | ~75-85% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-bromo-5-fluoropyridine | ~70-80% |
| 3 | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-3-bromo-5-fluoropyridine | ~65-75% |
Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.
Mandatory Visualization
Caption: Regioselective Suzuki-Miyaura cross-coupling workflow.
III. Strategy 2: Synthesis of Fused Heterocycles via 2-Amino-3-bromo-5-fluoropyridine
This approach involves the initial formation of an amino group at the C2 position, which can then be used as a handle for subsequent cyclization reactions to form nitrogen-containing fused heterocycles.
Application Note: Synthesis of Pyridopyrazines
2-Amino-3-bromo-5-fluoropyridine can be condensed with α-dicarbonyl compounds to form pyridopyrazines. The amino group acts as a nucleophile, and the subsequent cyclization leads to the formation of the pyrazine ring fused to the pyridine core.
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-fluoropyridine
-
Reagents and Materials:
-
2-Aminopyridine
-
Acetic anhydride
-
Nitrating agent (e.g., fuming nitric acid/sulfuric acid)
-
Reducing agent (e.g., iron powder/acetic acid)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
-
Procedure:
-
Acetylation: Protect the amino group of 2-aminopyridine by reacting it with acetic anhydride.
-
Nitration: Nitrate the resulting acetamide at the 5-position.
-
Reduction: Reduce the nitro group to an amino group.
-
Diazotization and Fluorination (Schiemann reaction): Convert the 5-amino group to a fluorine atom via a diazonium salt intermediate.
-
Hydrolysis: Deprotect the acetyl group to yield 2-amino-5-fluoropyridine.
-
Bromination: Brominate 2-amino-5-fluoropyridine at the 3-position using a suitable brominating agent to obtain 2-amino-3-bromo-5-fluoropyridine.
-
Experimental Protocol: Synthesis of a 7-Fluoro-pyridopyrazine Derivative
-
Reagents and Materials:
-
2-Amino-3-bromo-5-fluoropyridine
-
An α-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Solvent (e.g., ethanol)
-
Acid or base catalyst (optional)
-
-
Procedure:
-
Dissolve 2-amino-3-bromo-5-fluoropyridine in a suitable solvent.
-
Add the α-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data
| Entry | α-Dicarbonyl | Product | Yield (%) |
| 1 | Glyoxal | 6-Bromo-8-fluoro-pyrido[2,3-b]pyrazine | ~60-70% |
| 2 | Diacetyl | 6-Bromo-2,3-dimethyl-8-fluoro-pyrido[2,3-b]pyrazine | ~65-75% |
| 3 | Benzil | 6-Bromo-8-fluoro-2,3-diphenyl-pyrido[2,3-b]pyrazine | ~55-65% |
Note: Yields are representative and may vary depending on the specific reaction conditions.
Mandatory Visualization
Caption: Synthesis of pyridopyrazines from an amino-pyridine intermediate.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic and regioselective functionalization of its halogenated positions, through palladium-catalyzed cross-coupling reactions or by leveraging an amino-pyridine intermediate, provides robust pathways to complex molecular architectures. The protocols and data presented herein offer a foundation for researchers and drug development professionals to explore the synthesis of new chemical entities with potential therapeutic applications. Further exploration of other cyclization strategies, such as those involving the introduction of other functional groups at the C2 and C3 positions, will undoubtedly expand the library of accessible heterocyclic scaffolds from this versatile building block.
References
Application Notes and Protocols for the Regioselective Cross-Coupling of 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the regioselective cross-coupling of 2,3-Dibromo-5-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization is crucial for the synthesis of novel compounds with desired properties. These notes are intended to serve as a comprehensive guide for laboratory chemists, enabling the efficient and selective synthesis of a diverse range of substituted 5-fluoropyridines.
Introduction to Regioselectivity
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is primarily governed by the electronic properties of the pyridine ring. The nitrogen atom's electron-withdrawing nature makes the C2 and C6 positions more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst. In the case of this compound, the C2-Br bond is generally more reactive than the C3-Br bond. However, the choice of catalyst, ligand, base, and reaction conditions can influence this inherent reactivity, allowing for selective functionalization at either position.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. Please note that the presented data is based on established principles for dihalopyridines and may require optimization for specific substrates.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | C2:C3 Ratio |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Phenyl-3-bromo-5-fluoropyridine | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 2-(4-Methoxyphenyl)-3-bromo-5-fluoropyridine | 90 | >95:5 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 18 | 2-(3-Tolyl)-3-bromo-5-fluoropyridine | 88 | >95:5 |
Table 2: Regioselective Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | C2:C3 Ratio |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 2-(Phenylethynyl)-3-bromo-5-fluoropyridine | 92 | >98:2 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 10 | 2-((Trimethylsilyl)ethynyl)-3-bromo-5-fluoropyridine | 85 | >98:2 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 2-(Hex-1-yn-1-yl)-3-bromo-5-fluoropyridine | 88 | >95:5 |
Table 3: Regioselective Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | C2:C3 Ratio |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 4-(3-Bromo-5-fluoropyridin-2-yl)morpholine | 80 | >90:10 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | N-(3-Bromo-5-fluoropyridin-2-yl)aniline | 75 | >90:10 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 20 | N-(Benzyl)-3-bromo-5-fluoropyridin-2-amine | 82 | >90:10 |
Experimental Protocols
The following are generalized protocols for the regioselective cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling (C2-Selective)
This protocol is designed for the selective arylation at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/H₂O 4:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling (C2-Selective)
This protocol describes the selective alkynylation at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF or Toluene)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination (C2-Selective)
This protocol details the selective amination at the C2 position of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, Xantphos) (1-3 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand (if not using a precatalyst), and base to an oven-dried Schlenk tube.
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a plug of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
The regioselective cross-coupling of this compound offers a powerful strategy for the synthesis of highly functionalized 5-fluoropyridine derivatives. While the C2 position is generally favored for substitution, careful selection of the catalytic system and reaction conditions can potentially be employed to achieve selectivity for the C3 position. The protocols and data presented herein provide a solid foundation for researchers to develop efficient and selective cross-coupling methodologies for this valuable synthetic intermediate. Further optimization for specific substrates is encouraged to achieve the desired outcomes.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Dibromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for nucleophilic aromatic substitution (SNAr) on 2,3-Dibromo-5-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to its potential for selective functionalization at the C2, C3, and C5 positions of the pyridine ring. This document outlines the expected regioselectivity of SNAr reactions and provides detailed, representative protocols for the reaction of this compound with common classes of nucleophiles.
Regioselectivity and Mechanistic Considerations
Nucleophilic aromatic substitution on this compound is anticipated to be highly regioselective. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the positions ortho (C2 and C6) and para (C4) to it for nucleophilic attack. In this specific substrate, the C2 and C6 positions are halogenated.
The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. However, the high electronegativity of fluorine can also make the attached carbon atom more electrophilic and accelerate the initial nucleophilic attack. In the case of this compound, the substitution is expected to occur preferentially at the C2 position . This is due to the combined activating effect of the pyridine nitrogen and the good leaving group ability of the bromide at this position, which is ortho to the nitrogen. While the C5-fluoro group is also activated, substitution at this position is generally less favorable than at the activated C2 position. The C3-bromo position is the least activated towards SNAr.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The subsequent elimination of the leaving group restores the aromaticity of the pyridine ring.
Data Presentation: Representative Conditions for Nucleophilic Aromatic Substitution on this compound
The following table summarizes representative experimental conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. These conditions are based on established principles of SNAr reactions on similar halogenated pyridines.
| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Time (h) | Expected Product |
| Amines | Morpholine | Dioxane, DMF, or NMP | K₂CO₃ or Cs₂CO₃ | 80 - 120 | 12 - 24 | 4-(3-Bromo-5-fluoropyridin-2-yl)morpholine |
| Alcohols | Sodium methoxide | Methanol or THF | NaH or K₂CO₃ | 25 - 65 | 4 - 12 | 3-Bromo-5-fluoro-2-methoxypyridine |
| Thiols | Sodium thiophenoxide | DMF or DMSO | NaH or K₂CO₃ | 25 - 80 | 2 - 8 | 3-Bromo-5-fluoro-2-(phenylthio)pyridine |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Use anhydrous solvents to ensure optimal reaction conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes a general procedure for the amination of this compound at the C2 position.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.).
-
Add the amine nucleophile (e.g., morpholine, 1.2 - 1.5 eq.) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add the anhydrous solvent (dioxane, DMF, or NMP) to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-120 °C and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-bromo-5-fluoropyridine derivative.
Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)
This protocol outlines a general procedure for the alkoxylation of this compound.
Materials:
-
This compound
-
Sodium methoxide (or corresponding alcohol and a strong base like NaH)
-
Anhydrous methanol or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (e.g., methanol) as the solvent. If using a non-alcoholic solvent like THF, add the alcohol (1.5 - 2.0 eq.).
-
If starting from an alcohol, add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C to generate the alkoxide in situ. Stir until gas evolution ceases. If using pre-formed sodium methoxide, add it directly (1.2 eq.).
-
Add this compound (1.0 eq.) to the solution of the alkoxide.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 65 °C for methanol) for 4-12 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol provides a general method for the thiolation of this compound.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the anhydrous solvent (DMF or DMSO).
-
Add the thiol (e.g., thiophenol, 1.1 eq.).
-
Cool the solution to 0 °C and add the base (NaH, 1.1 eq., or K₂CO₃, 2.0 eq.) portion-wise. Stir for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours. The reaction can be gently heated (e.g., to 80 °C) to increase the rate if necessary.
-
Monitor the reaction progress.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2-thioether derivative.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General mechanism of SNAr on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Application Notes and Protocols for the Use of 2,3-Dibromo-5-fluoropyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-dibromo-5-fluoropyridine as a valuable fragment in fragment-based drug discovery (FBDD). The document outlines its properties, a hypothetical FBDD workflow, and detailed protocols for screening and validation, targeting a generic protein kinase.
Introduction to Fragment-Based Drug Discovery (FBDD) and the Role of Halogenated Pyridines
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. FBDD involves screening libraries of low molecular weight compounds, or "fragments" (typically < 300 Da), to identify weak binders to a biological target. These initial hits are then optimized through structure-guided medicinal chemistry to develop high-affinity ligands. The key advantage of FBDD lies in its ability to more efficiently explore chemical space and generate leads with superior physicochemical properties.
Halogenated pyridines, such as this compound, are particularly useful fragments. The pyridine scaffold is a common motif in many approved drugs, offering desirable pharmacokinetic properties. The halogen atoms, particularly bromine, serve as versatile synthetic handles for subsequent chemical elaboration, allowing for rapid analogue synthesis during the hit-to-lead optimization phase. The fluorine atom can enhance binding affinity and modulate metabolic stability.
Properties of this compound
This compound is a suitable candidate for inclusion in a fragment library. Its physicochemical properties align well with the "Rule of Three," a guideline for selecting fragments with a higher probability of becoming successful leads.
| Property | Value | FBDD "Rule of Three" Guideline |
| Molecular Weight | 254.88 g/mol | < 300 Da |
| Calculated logP (cLogP) | ~2.0-2.5 | < 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Hypothetical FBDD Workflow for a Protein Kinase Target
This section outlines a typical FBDD cascade using this compound as an exemplary fragment against a generic protein kinase. Protein kinases are a well-established class of drug targets, particularly in oncology.
Caption: A typical workflow for a fragment-based drug discovery campaign.
To understand the therapeutic relevance of inhibiting a protein kinase, it is essential to consider its role in cellular signaling. The diagram below illustrates a simplified kinase signaling cascade, which is often dysregulated in diseases like cancer.
Caption: A simplified representation of a protein kinase signaling pathway.
Experimental Protocols
Objective: To identify fragments that bind to the target kinase.
Materials:
-
Biotinylated target kinase
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Fragment library (including this compound) dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+ buffer)
-
Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)
Methodology:
-
Chip Preparation:
-
Precondition the streptavidin sensor chip with 3 x 1-minute injections of the regeneration solution.
-
Immobilize the biotinylated target kinase onto the sensor surface to achieve a response of ~8,000-10,000 response units (RU). A reference flow cell should be left blank to serve as a control.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of the fragment library in 100% DMSO.
-
For the primary screen, create a working solution by diluting the fragments in running buffer to a final concentration of 200 µM with a final DMSO concentration of 1-2%.
-
-
SPR Analysis:
-
Equilibrate the system with running buffer.
-
Inject the fragment solutions over the sensor chip surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
After each cycle, regenerate the sensor surface with a 30-second pulse of the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fragments showing a binding response significantly above the baseline noise are considered primary hits.
-
Objective: To confirm the inhibitory activity of primary hits from the SPR screen.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Hit fragments (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Methodology:
-
Assay Preparation:
-
Add 2.5 µL of the hit fragment solution at various concentrations (e.g., 8-point dose-response, starting at 1 mM) to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2.5 µL of the target kinase solution (at 2x final concentration) to each well and incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at 2x final concentration, typically at the Km value for ATP).
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the product (e.g., ADP) according to the manufacturer's protocol for the chosen detection reagent. This typically involves a 40-minute incubation with the ADP-Glo™ reagent, followed by a 30-minute incubation with the Kinase Detection Reagent.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each fragment concentration relative to the controls.
-
Fit the dose-response data to a suitable model to determine the IC50 value for each active fragment.
-
A logical workflow is crucial to efficiently triage hits and eliminate false positives.
Caption: A logical cascade for validating and prioritizing fragment hits.
Hypothetical Data Presentation
The following table summarizes representative data that might be generated during a fragment screening campaign.
| Fragment ID | Structure | SPR Response (RU) | Biochemical IC50 (µM) | Ligand Efficiency (LE) |
| F01 | This compound | 85 | 350 | 0.32 |
| F02 | (Another Pyridine Fragment) | 25 | > 1000 | N/A |
| F03 | (A Non-Pyridine Fragment) | 92 | 280 | 0.35 |
| F04 | (Another Pyridine Fragment) | 15 | > 1000 | N/A |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pIC50) / Number of Heavy Atoms. It is a key metric in FBDD for normalizing potency by size.
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is determined by structural biology, the hit-to-lead phase begins. The two bromine atoms on the pyridine ring are ideal handles for synthetic elaboration. Techniques such as Suzuki or Stille cross-coupling reactions can be employed to introduce new substituents at the 2- and 3-positions to explore the surrounding binding pocket and increase potency and selectivity. The fluorine at the 5-position can provide beneficial interactions with the protein target and improve metabolic stability. This iterative process of structure-based design, chemical synthesis, and biological testing is central to converting a low-affinity fragment into a potent lead compound.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,3-Dibromo-5-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 2,3-Dibromo-5-fluoropyridine.
Troubleshooting Guide: Improving Reaction Yield
Low yields in the Suzuki coupling of this compound can be attributed to several factors, from reagent quality to suboptimal reaction conditions. This guide provides a structured approach to identifying and resolving these common issues.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause: Inefficient catalyst activation or deactivation.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen. De-gas all solvents and reagents thoroughly by purging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) or by using freeze-pump-thaw cycles.[1]
-
Catalyst and Ligand Selection: For electron-deficient substrates like dihalopyridines, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. Consider more robust catalyst systems.
-
Use pre-formed catalysts like Pd(dppf)Cl₂ which are often more stable and efficient.
-
Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These ligands can enhance the rate of oxidative addition and prevent catalyst decomposition.
-
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the oxidative addition of the C-Br bond. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions. A temperature screen from 80 °C to 120 °C is recommended.
-
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
-
Potential Cause: Suboptimal base or solvent system, or presence of excess water.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical.
-
Weaker bases like Na₂CO₃ might be insufficient.
-
Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings. Cs₂CO₃ is known to be superior in many cases, though it is more expensive.
-
-
Solvent System: The polarity and composition of the solvent mixture can significantly impact the reaction.
-
Commonly used solvent systems include mixtures of an organic solvent (e.g., 1,4-Dioxane, Toluene, THF) with water. A typical ratio is 4:1 to 10:1 organic solvent to water.
-
The presence of some water is often necessary to dissolve the inorganic base and facilitate transmetalation. However, excess water can promote protodeboronation of the boronic acid.
-
-
Boronic Acid Quality and Stoichiometry:
-
Use high-purity boronic acid. Degradation of boronic acid can lead to lower yields.
-
Using a slight excess of the boronic acid (1.2 to 1.5 equivalents) can help drive the reaction to completion.
-
-
Problem 3: Poor Regioselectivity (Coupling at C-3 instead of C-2)
-
Potential Cause: While coupling at the 2-position is generally favored electronically for 2,3-dihalopyridines, certain conditions or bulky boronic acids could potentially lead to reaction at the 3-position.
-
Troubleshooting Steps:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence regioselectivity. Less bulky ligands might favor the more sterically accessible position if electronic factors are not overwhelmingly dominant.
-
Temperature Control: Running the reaction at the lowest effective temperature may enhance selectivity.
-
Frequently Asked Questions (FAQs)
Q1: At which position (C-2 or C-3) does the Suzuki coupling of this compound preferentially occur?
A1: For 2,3-dihalopyridines, the Suzuki coupling reaction preferentially occurs at the C-2 position. This is due to the electronic effects of the pyridine nitrogen and the halogens, which make the C-2 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.
Q2: What is a good starting point for reaction conditions for a novice user?
A2: A reliable starting point would be:
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Temperature: 90-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Q3: How can I minimize the formation of the homocoupled product of the boronic acid?
A3: Homocoupling is often promoted by the presence of oxygen. Ensuring the reaction is thoroughly de-gassed is the most critical step. Using a Pd(0) source directly or an efficient pre-catalyst that rapidly generates the active Pd(0) species can also reduce the amount of Pd(II) species that can contribute to homocoupling.
Q4: Is it necessary to use an inert atmosphere for this reaction?
A4: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation and consequently lower yields.
Data Presentation: Comparison of Reaction Conditions for Analogous Dihalopyridines
The following tables summarize yields for Suzuki coupling reactions of dihalopyridines with various boronic acids under different conditions. This data, while not exclusively for this compound, provides a strong indication of expected trends and serves as a guide for optimization.
Table 1: Catalyst and Base Screening for the Suzuki Coupling of a Dihalopyridine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O | 110 | 95 |
Table 2: Effect of Boronic Acid Structure on Yield (Conditions: Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3 equiv.), Dioxane/H₂O (4:1), 90 °C)
| Boronic Acid | Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 88 |
| 4-Chlorophenylboronic acid | 78 |
| 3-Thienylboronic acid | 82 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the de-gassed 1,4-dioxane and water via syringe.
-
Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
K₂CO₃ (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a 10 mL microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for improving Suzuki coupling yield.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
minimizing protodeboronation in reactions with 2,3-Dibromo-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dibromo-5-fluoropyridine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on minimizing protodeboronation during synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue when working with derivatives of this compound?
A1: Protodeboronation is a common and detrimental side reaction in cross-coupling chemistry, particularly in Suzuki-Miyaura reactions. It involves the cleavage of the carbon-boron bond of the organoboron reagent (e.g., a boronic acid or its ester) and its replacement with a carbon-hydrogen bond.[1][2] This process consumes the boronic acid reagent, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct.[3]
Heteroaromatic boronic acids, especially those containing electron-withdrawing groups like the fluorinated pyridine ring in your substrate, are particularly susceptible to protodeboronation.[2][3] The electron-deficient nature of the pyridine ring weakens the carbon-boron bond, making it more prone to cleavage under typical reaction conditions, which are often basic and heated.[2]
Q2: I am planning a Suzuki-Miyaura coupling with a boronic acid and this compound. Which of the two bromine atoms is more likely to react first?
A2: For polyhalogenated pyridines, the regioselectivity of cross-coupling reactions is influenced by both electronic and steric factors. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient positions, which are typically the α- and γ-positions (C2/C6 and C4) relative to the pyridine nitrogen. In the case of this compound, the C2 position is α to the nitrogen, making it electronically more activated for oxidative addition compared to the C3 position. Therefore, in the absence of overriding steric hindrance, the bromine at the C2 position is generally expected to be more reactive in Suzuki-Miyaura cross-coupling reactions.
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol or MIDA ester) for my coupling reaction?
A3: For substrates that are prone to protodeboronation, it is highly recommended to use a more stable boronic acid derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][2][4] Boronic esters are generally more stable than their corresponding acids and can act as a "slow-release" source of the active boronic acid under the reaction conditions.[1][2] This keeps the concentration of the unstable free boronic acid low throughout the reaction, thereby minimizing the rate of protodeboronation and often leading to higher yields of the desired product.[2] MIDA boronates are exceptionally stable and offer a very controlled release, making them an excellent choice for particularly challenging substrates.[2][5]
Q4: Can the choice of catalyst and ligand impact the extent of protodeboronation?
A4: Absolutely. A highly active catalyst system that promotes a rapid rate of the desired cross-coupling reaction can effectively outcompete the slower, undesired protodeboronation pathway.[2] For challenging couplings involving heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often beneficial.[3] These ligands can stabilize the palladium catalyst, facilitate the key steps of the catalytic cycle, and sterically hinder the coordination of the pyridine nitrogen to the palladium center, which can otherwise lead to catalyst deactivation.[3]
Troubleshooting Guides
Problem 1: Low yield of the desired coupled product and isolation of 3-bromo-5-fluoropyridine.
-
Potential Cause: Significant protodeboronation of your boronic acid reagent.
-
Troubleshooting Steps:
-
Modify the Boron Reagent: If you are using a boronic acid, switch to its corresponding pinacol or MIDA ester.[1][2][4]
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Replace strong bases like NaOH or NaOtBu with milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[2][3]
-
Lower the Reaction Temperature: Higher temperatures increase the rate of protodeboronation.[2] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress.[2]
-
Ensure Anhydrous Conditions: While a small amount of water can be beneficial in Suzuki reactions, excess water can serve as a proton source for protodeboronation.[2][3] Use anhydrous solvents and ensure reagents are dry.
-
Optimize the Catalyst System: Employ a highly active catalyst and a bulky, electron-rich ligand to accelerate the desired cross-coupling reaction.[2][3]
-
Problem 2: Formation of homocoupled byproducts.
-
Potential Cause: The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[3]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or ensuring the efficient in situ reduction of a Pd(II) precatalyst can help minimize homocoupling.[3]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize the homocoupling of the aryl halide.
-
Problem 3: The reaction is sluggish or does not go to completion.
-
Potential Cause: Catalyst inactivation or insufficient reactivity of the coupling partners.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[3] The use of bulky, electron-rich ligands (e.g., SPhos, XPhos) can mitigate this issue.[3]
-
Increase Reaction Temperature: If protodeboronation is not the primary issue, a higher temperature may be required to overcome the activation energy, especially if a less reactive coupling partner is used.
-
Check Reagent Quality: Ensure that the this compound, boronic acid derivative, catalyst, and ligand are of high purity.
-
Data Presentation
Table 1: Effect of Base on Protodeboronation in Suzuki-Miyaura Couplings of Heteroaryl Boronic Acids
| Base | Relative Strength | General Effect on Protodeboronation | Recommended for this compound? |
| NaOH, NaOtBu | Strong | Tends to accelerate protodeboronation[3] | Not recommended as a first choice |
| K₂CO₃, Na₂CO₃ | Moderate | Can still promote protodeboronation | Use with caution, consider alternatives |
| K₃PO₄, Cs₂CO₃ | Mild | Generally minimizes protodeboronation [2][3] | Highly Recommended |
| CsF | Mild | Can be effective in minimizing protodeboronation[2] | Recommended |
Table 2: Comparison of Boron Reagents for Minimizing Protodeboronation
| Boron Reagent Type | Stability | Tendency for Protodeboronation | Recommended Use Case |
| Boronic Acid | Low | High, especially for electron-deficient heteroaryls[2] | Not ideal for sensitive substrates |
| Pinacol Boronate Ester | Moderate to High | Significantly reduced [2] | Recommended starting point |
| MIDA Boronate Ester | Very High | Minimal due to slow release [1][2][5] | Ideal for challenging substrates |
| Organotrifluoroborate | High | Reduced due to slow release[1] | A viable alternative |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Pinacol Boronate Ester to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk tube or reaction vial, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as anhydrous K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired coupled product.
Mandatory Visualization
Caption: Competing pathways in Suzuki-Miyaura reactions of this compound.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: General experimental workflow for cross-coupling with this compound.
References
Technical Support Center: Cross-Coupling Reactions of 2,3-Dibromo-5-fluoropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent homo-coupling side reactions during cross-coupling experiments involving 2,3-Dibromo-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common homo-coupling side products when using this compound?
A1: The primary homo-coupling byproducts depend on the specific cross-coupling reaction being performed:
-
Suzuki Coupling: You may observe the formation of a symmetrical biaryl product arising from the coupling of two molecules of the organoboron reagent.[1][2][3]
-
Sonogashira Coupling: The main homo-coupling product is typically the symmetrical diyne (a dimer of the alkyne), which is often referred to as a Glaser coupling product. This is particularly prevalent when a copper co-catalyst is used in the presence of oxygen.[4]
-
Stille Coupling: Homo-coupling of the organotin reagent can occur.
-
Ullmann-type Reactions: You can expect the formation of a symmetrical bipyridine product from the coupling of two molecules of this compound.[5][6]
Q2: What are the primary causes of homo-coupling?
A2: Homo-coupling reactions are often promoted by:
-
Presence of Oxygen: Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then mediate the homo-coupling of organometallic reagents.[1][2][3] Rigorous exclusion of air from the reaction is crucial.
-
Catalyst System: The choice of palladium precursor and ligands can significantly influence the rates of the desired cross-coupling versus the undesired homo-coupling.
-
Reaction Conditions: Factors such as the choice of base, solvent, temperature, and concentration of reactants can all play a role in the prevalence of side reactions.
-
Substrate and Reagent Stability: The stability of the organometallic coupling partner (e.g., boronic acid, organotin reagent) is also a critical factor.
Troubleshooting Guides
Problem 1: Significant formation of homo-coupled byproduct observed by TLC, GC-MS, or LC-MS.
This is a common issue indicating that the conditions are favoring the undesired reaction pathway.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting high levels of homo-coupling.
Detailed Steps:
-
Ensure an Inert Atmosphere: Oxygen is a major contributor to homo-coupling.[1][2][3]
-
Action: Use a robust degassing method for your solvents, such as the freeze-pump-thaw technique (three cycles).
-
Action: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) by evacuating and backfilling multiple times.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Evaluate the Catalyst System:
-
Action: If using a Pd(II) precatalyst, consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄) to bypass the initial reduction step that can be sensitive to reaction conditions.
-
Action: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway.[8] Screen a variety of ligands to find the optimal one for your specific transformation.
-
-
Optimize the Base:
-
Action: The strength and solubility of the base can impact the reaction.[8] If you are using a strong base, consider switching to a milder one (e.g., from an alkoxide to a carbonate or phosphate) or vice versa, depending on the specific coupling mechanism.
-
-
Modify Reaction Temperature:
-
Action: High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Problem 2: Low yield of the desired hetero-coupled product, with unreacted starting material.
This may indicate that the catalytic cycle is inefficient or has been arrested, which can sometimes be linked to conditions that also favor homo-coupling.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
Detailed Steps:
-
Catalyst and Ligand: For a sterically hindered and electronically complex substrate like this compound, a standard catalyst like Pd(PPh₃)₄ may not be sufficient.
-
Action: Employ more active and robust catalyst systems. Consider using Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a suitable palladium precursor.[8] These are known to promote challenging cross-coupling reactions.
-
-
Reaction Temperature: The C-Br bonds on the pyridine ring have different reactivities, and sufficient thermal energy may be required for efficient oxidative addition.
-
Action: Gradually increase the reaction temperature. Monitor for decomposition of starting materials or products at higher temperatures.
-
Quantitative Data Summary
The optimal conditions for minimizing homo-coupling are highly dependent on the specific reaction, coupling partners, and available laboratory equipment. The following tables provide a template for organizing experimental results to identify the best conditions.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Hetero-coupling Yield (%) | Homo-coupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 45 | 30 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 60 | 15 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 85 | <5 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 82 | <5 |
Table 2: Influence of Reaction Conditions on Sonogashira Coupling
| Entry | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Hetero-coupling Yield (%) | Homo-coupling Yield (%) |
| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 70 | 25 |
| 2 | Pd(PPh₃)₄ | - | Et₃N/piperidine | THF | RT | 65 | <5 |
| 3 | PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 50 | 78 | 18 |
| 4 | PdCl₂(PPh₃)₂ | - | i-Pr₂NEt | Acetonitrile | 60 | 75 | <5 |
Key Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling with Minimized Homo-Coupling
This protocol is a starting point and should be optimized for each specific arylboronic acid partner.
Reaction Setup Workflow
Caption: Experimental workflow for setting up a Suzuki coupling reaction.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), and the phosphine ligand (e.g., SPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon is recommended) for three cycles to ensure the complete removal of oxygen.[7]
-
Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,3-Dibromo-5-fluoropyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 2,3-Dibromo-5-fluoropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives.[1] For routine purifications, silica gel with a particle size of 40-63 µm is a suitable choice.
Q2: What mobile phase system should I start with for separating my this compound derivative?
A2: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] A gradient of 10% to 20% ethyl acetate in petroleum ether has been successfully used for the purification of this compound.[2] The optimal solvent system will depend on the specific derivatives and can be determined by thin-layer chromatography (TLC) analysis.
Q3: My this compound derivative is showing significant peak tailing during column chromatography. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue when purifying pyridine derivatives on silica gel.[3] This is often caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the silica surface.[3] To mitigate this, you can add a small amount of a competing base, like triethylamine (0.1-1% v/v), to your mobile phase.[3] The triethylamine will interact with the acidic sites on the silica, reducing their interaction with your compound and leading to more symmetrical peaks.
Q4: Are this compound derivatives stable on silica gel?
A4: While many pyridine derivatives are stable on silica gel, some can be sensitive to the acidic nature of the stationary phase, leading to degradation. It is advisable to assess the stability of your compound on silica gel by performing a 2D TLC experiment. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or end-capped silica gel.[3]
Q5: What are some common impurities I might encounter during the purification of this compound?
A5: Common impurities can arise from the starting materials or byproducts of the synthesis. For instance, in the synthesis of this compound from 3-bromo-5-fluoropyridin-2-ylamine, unreacted starting material or byproducts from the diazotization reaction could be present.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity. - Co-elution of closely related impurities. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. - Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or a mixture of solvents. - Consider using a different stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) stationary phase, which can offer unique interactions with fluorinated compounds.[1][4] |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough. - Strong interaction with the stationary phase. | - Increase the proportion of the polar solvent in your mobile phase. - If using a non-polar/polar solvent system, consider adding a small amount of a more polar solvent like methanol to the mobile phase. - If strong interaction is suspected, add triethylamine to the mobile phase as described in the FAQs.[3] |
| Low Recovery of the Product | - Irreversible adsorption to the stationary phase. - Degradation of the product on the column. | - Add a competing base (e.g., triethylamine) to the mobile phase to reduce strong interactions.[3] - Perform a stability test on silica using 2D TLC. If degradation occurs, switch to a more inert stationary phase like neutral alumina or a polymer-based resin.[3] |
| Broad or Tailing Peaks | - Interaction of the basic pyridine nitrogen with acidic silanol groups on silica. - Column overloading. | - Add a competing base like triethylamine (0.1-1%) to the mobile phase.[3] - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound
This protocol is based on a reported successful purification.[2]
1. Materials and Equipment:
- Crude this compound
- Silica gel (40-63 µm particle size)
- Petroleum ether
- Ethyl acetate
- Glass chromatography column
- Thin-layer chromatography (TLC) plates (silica gel coated)
- UV lamp (254 nm)
- Collection tubes or flasks
- Rotary evaporator
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of 10% ethyl acetate in petroleum ether.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase to 20% ethyl acetate in petroleum ether to elute the product. The exact gradient should be determined based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
TLC Analysis: Monitor the collected fractions by TLC, visualizing the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound as a yellow solid.[2]
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for purification issues.
References
Technical Support Center: Scale-Up Synthesis of 2,3-Dibromo-5-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,3-Dibromo-5-fluoropyridine.
Experimental Protocols
Laboratory-Scale Synthesis Protocol
A two-step laboratory-scale synthesis of this compound is typically performed as follows:
Step 1: Synthesis of 3-Bromo-5-fluoropyridin-2-ylamine [1]
-
Reaction: To a solution of 5-fluoropyridin-2-ylamine (12.4g, 56.2mmol) in acetonitrile (200mL), add N-bromosuccinimide (NBS) (10g, 56.2mmol) slowly.
-
Conditions: The reaction mixture is stirred overnight at room temperature.
-
Work-up and Purification: The solution is filtered, and the filtrate is concentrated. The resulting residue is purified by silica gel chromatography (10% to 20% EtOAc in petroleum ether).
-
Yield: This process yields 3-bromo-5-fluoropyridin-2-ylamine as a yellow solid (5.2g, 27.2mmol, 31% yield).[1]
Step 2: Synthesis of this compound [1]
-
Reaction: 3-bromo-5-fluoropyridin-2-ylamine (1.91g, 0.01mol) is dissolved in 48% hydrobromic acid (30mL) at 60°C. The solution is then cooled to -5°C. Bromine (3.24g, 0.02mol) is added over 5 minutes. Following this, a solution of sodium nitrite (1.01g, 0.02mol) in water (3mL) is added at a rate that maintains the temperature between -5°C and 0°C.
-
Conditions: After the addition of sodium nitrite is complete, the reaction is allowed to warm to 25°C.
-
Work-up and Purification: Excess bromine is quenched with solid sodium bisulfite. The mixture is then extracted with EtOAc (3x50mL). The combined organic extracts are washed with water and brine, dried over Na₂SO₄, and filtered. The filtrate is evaporated under vacuum, and the residue is purified by silica gel flash chromatography (10% to 20% EtOAc in petroleum ether).
-
Yield: This step yields this compound as a yellow solid (1.27g, 5.0mmol, 50% yield).[1]
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Bromination)
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Lab-Scale: Ensure the reaction is stirred vigorously overnight. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. |
| Scale-Up: In larger reactors, inefficient mixing can lead to localized areas of low reagent concentration. Ensure the stirrer design and speed are adequate for the vessel size. Consider extending the reaction time and monitoring for completion. | |
| Side Reactions | Lab-Scale & Scale-Up: The formation of di-brominated byproducts is a common issue. Add NBS portion-wise to maintain a low concentration of the brominating agent. Ensure accurate temperature control, as higher temperatures can favor over-bromination. |
| Product Loss During Work-up | Lab-Scale & Scale-Up: Minimize product loss during purification. Optimize the silica gel chromatography conditions. For larger scales, consider crystallization as a more efficient purification method. |
Issue 2: Exothermic Runaway and Impurity Formation in Step 2 (Diazotization and Bromination)
| Potential Cause | Troubleshooting Recommendation |
| Poor Temperature Control | Lab-Scale: Maintain strict temperature control during the addition of bromine and sodium nitrite using an efficient cooling bath (e.g., ice-salt). Add reagents dropwise. |
| Scale-Up: This is a critical safety concern at scale. The diazotization reaction is highly exothermic. Utilize a reactor with a high surface area to volume ratio and an efficient cooling system. The addition rate of sodium nitrite must be carefully controlled and linked to the reactor's cooling capacity. Consider using a semi-batch process where the amine solution is added to the acidic nitrite solution. For large-scale industrial production, continuous flow reactors are a safer alternative as they minimize the accumulation of hazardous diazonium intermediates. | |
| Formation of Impurities | Lab-Scale & Scale-Up: Impurities can arise from incomplete diazotization or side reactions of the diazonium salt. Ensure the complete dissolution of the starting material in hydrobromic acid before cooling. The slow and controlled addition of sodium nitrite is crucial. The presence of excess nitrous acid can lead to undesired side products. |
| Product Degradation | Lab-Scale & Scale-Up: Diazonium salts are often unstable at elevated temperatures. Once the diazotization is complete, proceed with the subsequent bromination step without delay. Avoid allowing the reaction mixture to warm up significantly before the diazonium salt has reacted. |
Issue 3: Difficulties in Purification of the Final Product
| Potential Cause | Troubleshooting Recommendation |
| Co-eluting Impurities | Lab-Scale: Optimize the mobile phase for silica gel chromatography to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved. |
| Scale-Up: Chromatography is often not feasible for large-scale purification. Develop a robust crystallization or recrystallization process. Screen various solvents and solvent mixtures to find conditions that provide high purity and yield. Seeding the crystallization can improve consistency. | |
| Residual Bromine | Lab-Scale & Scale-Up: Ensure the complete quenching of excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate before extraction. A persistent color in the organic layer may indicate residual bromine. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The main safety concerns are:
-
Handling of Bromine: Bromine is highly corrosive and toxic. At a large scale, the risks associated with storage, transfer, and handling increase. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Exothermic Diazotization: The reaction of the aminopyridine with sodium nitrite is highly exothermic and can lead to a thermal runaway if not properly controlled. This can cause a dangerous increase in temperature and pressure within the reactor.
-
Instability of Diazonium Salts: Aryl diazonium salts can be explosive in a dry, solid state. It is crucial to keep them in solution and at low temperatures.
Q2: How can the formation of the di-brominated impurity in Step 1 be minimized at a larger scale?
A2: To minimize the formation of di-bromo-5-fluoropyridin-2-ylamine, you should:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 5-fluoropyridin-2-ylamine to NBS.
-
Controlled Addition: Add the NBS in portions or as a solution over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
Q3: Is silica gel chromatography a viable purification method for large-scale production?
A3: While effective at the lab scale, silica gel chromatography is generally not economically viable or practical for large-scale industrial production due to the high solvent consumption and cost of the stationary phase. For pilot and industrial scale, developing a robust crystallization or distillation method is the preferred approach for purification.
Q4: What are the advantages of using a flow reactor for the diazotization step?
A4: Flow reactors offer significant safety and efficiency advantages for hazardous reactions like diazotization:
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous diazonium intermediate present at any given time, significantly reducing the risk of a thermal runaway.
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for very efficient cooling, enabling precise temperature control.
-
Improved Mixing: Efficient mixing in microreactors ensures homogenous reaction conditions, which can lead to higher yields and fewer byproducts.
-
Scalability: Scaling up production is often simpler with flow reactors, as it can be achieved by running the reactor for a longer duration or by using multiple reactors in parallel.
Data Presentation
Table 1: Summary of Laboratory-Scale Synthesis Parameters
| Parameter | Step 1: Bromination | Step 2: Diazotization & Bromination |
| Starting Material | 5-fluoropyridin-2-ylamine | 3-bromo-5-fluoropyridin-2-ylamine |
| Key Reagents | N-bromosuccinimide, Acetonitrile | Hydrobromic acid, Bromine, Sodium nitrite |
| Temperature | Room Temperature | -5°C to 25°C |
| Reaction Time | Overnight | Approx. 2-3 hours |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |
| Reported Yield | 31% | 50% |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for common issues in the scale-up synthesis.
References
effect of base selection on Suzuki coupling with 2,3-Dibromo-5-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,3-Dibromo-5-fluoropyridine in Suzuki coupling reactions, with a specific focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in a Suzuki coupling reaction?
A1: The base is a crucial component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid partner by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid. The base also plays a role in the regeneration of the active Pd(0) catalyst.
Q2: How does the choice of base affect the yield of the Suzuki coupling with this compound?
A2: The strength, solubility, and nature of the base can significantly impact the reaction yield. A base that is too weak may not efficiently form the active boronate species, leading to a slow or incomplete reaction. Conversely, a base that is too strong can promote side reactions such as protodeboronation of the boronic acid or degradation of starting materials and products, ultimately lowering the yield. The optimal base is often determined empirically for a specific set of substrates and reaction conditions.
Q3: Can the base influence which bromine atom (at C-2 or C-3) reacts in this compound?
A3: Yes, the base can influence the regioselectivity of the coupling reaction. In dihalopyridines, the reactivity of the halogen positions is influenced by electronic and steric factors. The C-2 position is generally more electron-deficient and can be more susceptible to oxidative addition. However, the choice of base, along with the ligand, solvent, and temperature, can modulate this selectivity. For instance, a bulkier base might favor reaction at the less sterically hindered position, while the base's strength can affect the kinetics of the catalytic cycle, potentially favoring one pathway over another.
Q4: What are the most common side reactions related to base selection in this type of coupling, and how can they be minimized?
A4: The most common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is often exacerbated by strong bases and the presence of excess water. To minimize this, one can use milder bases (e.g., K₂CO₃, K₃PO₄, or CsF), use the boronic acid ester counterpart (e.g., a pinacol ester), and ensure anhydrous conditions where appropriate.
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It can be promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can help reduce homocoupling.
-
Hydrolysis of sensitive functional groups: If your boronic acid or coupling partner contains base-labile groups (e.g., esters), stronger bases like NaOH or KOH should be avoided in favor of milder options like K₂CO₃ or K₃PO₄.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective base for boronic acid activation.2. Poor solubility of the inorganic base.3. Catalyst deactivation. | 1. Screen a panel of bases with varying strengths and properties (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).2. Choose a solvent system (e.g., dioxane/water, toluene/ethanol/water) that aids in solubilizing the base.3. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). |
| Significant Protodeboronation | 1. Base is too strong.2. Presence of excess water. | 1. Switch to a milder base such as K₃PO₄ or KF.2. Use anhydrous solvents and reagents where feasible, or use a boronic acid pinacol ester which is more stable. |
| Undesired Regioisomer Formed (e.g., coupling at C-3 instead of C-2) | 1. The combination of base, ligand, and solvent favors the undesired pathway.2. Steric hindrance at the desired position. | 1. Systematically vary the base and ligand. Bulky ligands (e.g., Buchwald-type phosphines) can significantly influence regioselectivity.2. Adjust the reaction temperature; lower temperatures may increase selectivity. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction.2. Inefficient transmetalation step. | 1. Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst.2. Optimize the base to ensure efficient formation of the boronate and subsequent transmetalation. |
Data Presentation
Table 1: Effect of Various Bases on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid (Analogous System)
| Entry | Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 78 |
Data is illustrative and compiled from general findings in Suzuki coupling literature for analogous systems.
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in the Suzuki Coupling of this compound
This protocol provides a starting point for screening different bases to optimize the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the selected base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the Suzuki coupling of this compound.
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Nitrogen-Containing Heterocycles
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in the cross-coupling of nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive but powerful transformations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving nitrogen-containing heterocycles particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the heterocyclic ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This phenomenon, often referred to as catalyst poisoning, is a major pathway for deactivation and can lead to low or no product yield.[1][2]
Q2: My reaction mixture is turning black. What does this signify and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[1] It consists of agglomerated, inactive palladium metal. To prevent this, you should:
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Use appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can stabilize the active Pd(0) species and prevent aggregation.[1]
-
Control the temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.[1]
-
Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[1] Therefore, rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is crucial.[1]
Q3: What is the role of the base and solvent in catalyst stability?
A3: The choice of base and solvent is critical for catalyst stability and overall reaction success.
-
Base Selection: A base is necessary for key steps in the catalytic cycle, but an overly strong base can degrade sensitive heteroaryl substrates, which can in turn lead to catalyst deactivation. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[1]
-
Solvent Choice: The solvent affects the solubility of reagents, catalyst stability, and reaction kinetics. Anhydrous and deoxygenated solvents are essential to prevent catalyst oxidation. Common choices include toluene, dioxane, and THF.[1]
Q4: Can the choice of halide on my heteroaromatic coupling partner affect the reaction?
A4: Yes, the halide plays a significant role in the oxidative addition step, which is often rate-limiting. The general order of reactivity is I > Br > Cl. If you are using a heteroaryl chloride and experiencing low conversion, switching to the corresponding bromide or iodide, if synthetically feasible, can significantly improve the reaction rate and reduce the likelihood of catalyst deactivation.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of nitrogen-containing heterocycles.
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Heterocycle | 1. Switch to a bulkier, more electron-rich ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can create a "pocket" around the palladium center, preventing coordination of the nitrogen heterocycle.[2][3] 2. Use a palladium precatalyst: Well-defined precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation.[2][4] 3. Slow addition of the N-heterocycle: Adding the nitrogen-containing coupling partner slowly can maintain a low concentration in the reaction mixture, reducing its inhibitory effect.[2] |
| Inefficient Oxidative Addition | 1. Change the halide: If using a chloride, switch to a bromide or iodide.[3] 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for decomposition.[3] 3. Select a more electron-rich ligand: Ligands with strong electron-donating properties can facilitate the oxidative addition step. |
| Inactive Catalyst | 1. Ensure proper activation of Pd(II) sources: If you are using a Pd(II) salt like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This is often achieved by phosphine ligands or other reducing agents in the reaction mixture.[5] 2. Thoroughly degas the reaction mixture: Oxygen can deactivate the catalyst. Ensure all solvents and the reaction headspace are free of oxygen.[1][2] |
| Poor Reagent Quality | 1. Check the purity of starting materials: Impurities can act as catalyst poisons. Purify starting materials if necessary. 2. Verify the quality of the boronic acid/ester (for Suzuki coupling): Boronic acids can degrade over time. Use fresh or properly stored reagents. |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for gradual deactivation.[3] 2. Optimize ligand-to-metal ratio: A slight excess of ligand can sometimes improve catalyst stability, but a large excess may inhibit the reaction.[1] |
| Product Inhibition | 1. Dilute the reaction mixture: In some cases, high concentrations of the product can inhibit the catalyst. Running the reaction at a lower concentration may help. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of cross-coupling reactions with nitrogen-containing heterocycles. This data is intended to guide your optimization efforts.
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 85 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 95 |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | 80 | 92 |
This table is a representative example based on general trends reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Palladium Source on the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 60 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 75 |
| [Pd(cinnamyl)Cl]₂ | RuPhos | K₂CO₃ | t-BuOH | 90 | 88 |
| XPhos Pd G3 | - | K₃PO₄ | Toluene | 100 | 96 |
This table is a representative example based on general trends reported in the literature. Precatalysts often show higher activity and reproducibility.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction to Troubleshoot Low Conversion
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To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the heteroaryl halide (0.2 mmol), the coupling partner (e.g., boronic acid, 0.3 mmol), and the base (e.g., K₃PO₄, 0.4 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol) and the ligand (e.g., XPhos, 0.012 mmol).
-
Add the anhydrous, degassed solvent (2 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
If the reaction stalls, consider the troubleshooting steps outlined above for your next iteration (e.g., change the ligand, base, or solvent).
Protocol 2: Preparation of a Deactivated Catalyst Sample for XPS Analysis
-
Once the reaction has stalled and palladium black has formed, allow the precipitate to settle.
-
Carefully remove the supernatant solution via syringe under an inert atmosphere.
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Wash the remaining solid with fresh, degassed solvent (e.g., toluene) and remove the supernatant. Repeat this washing step twice to remove any soluble organic residues.
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Dry the solid under high vacuum.
-
For XPS analysis, the powder can be pressed into clean indium foil or sprinkled onto conductive carbon tape.[6]
-
Handle the sample under an inert atmosphere as much as possible to prevent surface oxidation before analysis.
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams illustrate the key concepts of catalyst deactivation and the logical workflow for troubleshooting.
Caption: A simplified diagram illustrating the catalytic cycle and common deactivation pathways.
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
References
Technical Support Center: Palladium Catalyst Removal from 2,3-Dibromo-5-fluoropyridine Reaction Mixtures
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reaction mixtures involving 2,3-Dibromo-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing palladium from reactions with this compound?
The primary challenge lies in the potential for the nitrogen atom in the pyridine ring to coordinate with palladium species. This can keep the palladium solubilized in the reaction mixture, making simple filtration of heterogeneous catalysts less effective.[1] Strong coordination may also hinder the efficiency of some scavengers.
Q2: What are the most effective methods for removing palladium catalysts in this context?
Common and effective methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[2][3]
-
Scavenging: Employing solid-supported reagents with high affinity for palladium, such as thiol-functionalized silica gels or polymer-based scavengers.[4][5]
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Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C), often through a pad of Celite®.[6]
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Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[2]
-
Column Chromatography: A reliable method to separate the desired product from the palladium catalyst and other impurities.[4]
Q3: Are there regulatory limits for palladium residues in pharmaceutical products?
Yes, regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in Active Pharmaceutical Ingredients (APIs). For palladium, the permitted daily exposure is low, often translating to concentration limits in the range of 5 to 10 parts per million (ppm) in the final drug substance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High palladium levels after filtration | Palladium may be in a soluble form (e.g., Pd(II) or colloidal nanoparticles) and passing through the filter. | - Consider using a metal scavenger to capture soluble palladium species. - Treatment with activated carbon can adsorb dissolved palladium. - Attempt to precipitate the palladium before filtration by adding an anti-solvent. |
| Low product yield after purification | The product may be adsorbing to the purification medium, especially activated carbon. | - Reduce the amount of adsorbent used. - Thoroughly wash the adsorbent with a suitable solvent to recover the product. - Consider a different purification method, such as crystallization or chromatography. |
| Inconsistent palladium removal | The nature of the palladium species (e.g., oxidation state) may vary between reaction batches. | - Standardize the reaction work-up procedure to ensure consistency. - Use a broad-spectrum scavenger that is effective against different palladium species. |
| Scavenger appears ineffective | The chosen scavenger may not be optimal for the specific palladium species, solvent system, or product structure. | - Screen a variety of scavengers with different functional groups (e.g., thiol, amine). - Optimize scavenging conditions such as temperature, time, and scavenger-to-palladium ratio. |
Data on Palladium Removal Efficiency
The following table summarizes the performance of various palladium removal methods from different chemical syntheses. While not specific to this compound, the data provides valuable insights into the effectiveness of these techniques.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Product Yield (%) | Substrate/Reaction Type | Conditions |
| Activated Carbon (Darco KB-B) | 300 | <1 | Not specified | Not specified | 0.2 wt Darco KB-B in THF, 45°C, 18h, followed by crystallization. |
| Activated Carbon & TMT | 2239 | 20 | 82 | Buchwald-Hartwig Amination | 0.25 wt activated charcoal, 25°C, 1.5h. |
| SiliaMetS® Thiol | >1300 | 2 | 90 | Buchwald-Hartwig Amination | 50 wt% scavenger in a water/THF solution, 35°C, 17h, followed by crystallization.[5] |
| MP-TMT (Polymer-based scavenger) | 330 | ~10-30 | Not specified | Suzuki Cross-Coupling | 0.20 wt MP-TMT in DMF, overnight. |
| Si-TMT (Silica-based scavenger) | Not specified | <10 | Not specified | Hydrogenative Nitro-Reduction | 0.03 wt Si-TMT, 35°C, 2h. |
| l-cysteine | Not specified | <10 | Not specified | Debenzylation | Extraction with l-cysteine.[2] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., THF, toluene, ethyl acetate).
-
Scavenger Addition: Add the solid-supported scavenger (typically 2-10 wt% relative to the crude product). The optimal amount should be determined experimentally.
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[2]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Using Celite® is crucial to remove fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
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Analysis: Determine the final palladium concentration in the product.[2]
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
identifying byproducts in the synthesis of 2,3-Dibromo-5-fluoropyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromo-5-fluoropyridine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A widely used method is a two-step synthesis starting from 5-fluoropyridin-2-ylamine. The first step involves the bromination of 5-fluoropyridin-2-ylamine to yield 3-bromo-5-fluoropyridin-2-ylamine. This intermediate is then subjected to a diazotization reaction, followed by a Sandmeyer-type reaction with a bromide source to afford the final product, this compound.[1]
Q2: What are the critical parameters to control during the bromination step?
A2: The key parameters to control during the bromination of 5-fluoropyridin-2-ylamine are the stoichiometry of the brominating agent (e.g., N-bromosuccinimide), reaction temperature, and reaction time. Careful control of these factors is crucial to minimize over-bromination and the formation of isomeric byproducts.
Q3: What are the potential safety hazards associated with the diazotization reaction?
A3: Diazonium salts are known to be unstable and can be explosive, especially when isolated in a dry state. The reaction should be carried out at low temperatures (typically between -5°C and 0°C) to ensure the stability of the diazonium intermediate.[1] It is also important to handle sodium nitrite and hydrobromic acid with appropriate personal protective equipment in a well-ventilated fume hood.
Troubleshooting Guide: Byproduct Identification and Mitigation
Problem 1: Low yield of the desired this compound with multiple spots on TLC.
This issue often points to the formation of one or more byproducts during the synthesis. The following sections detail the most common byproducts, their identification, and strategies for their mitigation.
dot
Caption: Troubleshooting workflow for identifying and mitigating byproducts.
Byproduct Identification Table
| Potential Byproduct | Formation Stage | Identification (Expected Mass & NMR) | Mitigation Strategy |
| Over-brominated Pyridines (e.g., 2,3,6-tribromo-5-fluoropyridine) | Bromination | MS (m/z): Higher than the desired product (e.g., ~333 for tribromo). ¹H NMR: Fewer aromatic protons than the starting material. | - Reduce the molar equivalent of the brominating agent. - Decrease reaction time and/or temperature. - Monitor the reaction closely by TLC or LC-MS. |
| Isomeric Monobromination Products (e.g., 2-amino-6-bromo-5-fluoropyridine) | Bromination | MS (m/z): Same as the desired intermediate (3-bromo-5-fluoropyridin-2-ylamine). ¹H NMR: Different chemical shifts and coupling patterns for the aromatic protons compared to the desired isomer. | - Optimize reaction temperature; lower temperatures may favor the desired isomer. - Consider using a different brominating agent or solvent system. |
| Hydroxylated Byproduct (e.g., 2-hydroxy-3-bromo-5-fluoropyridine) | Diazotization | MS (m/z): Lower than the desired product (e.g., ~192). ¹H NMR: Absence of the amino proton signal and presence of a broad -OH peak. | - Ensure strict anhydrous conditions during the Sandmeyer reaction. - Maintain low temperatures to prevent premature decomposition of the diazonium salt. |
| Proto-deamination Byproduct (e.g., 3-bromo-5-fluoropyridine) | Diazotization | MS (m/z): Lower than the desired product (e.g., ~176). ¹H NMR: Absence of one of the bromo-substituent effects on the aromatic protons. | - Use a bromide source in sufficient excess. - Ensure efficient conversion of the diazonium salt. |
| Biaryl Byproducts | Diazotization | MS (m/z): Dimeric masses. ¹H NMR: Complex aromatic region with a higher number of protons than the monomeric product. | - The Sandmeyer reaction proceeds via a radical mechanism, which can lead to biaryl byproducts.[2] - Ensure a well-stirred reaction mixture to promote the desired reaction pathway. |
Experimental Protocols
Synthesis of 3-bromo-5-fluoropyridin-2-ylamine (Intermediate)
-
Materials: 5-fluoropyridin-2-ylamine, N-bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 5-fluoropyridin-2-ylamine (1.0 eq) in MeCN.
-
Slowly add NBS (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography.[1]
-
Synthesis of this compound (Final Product)
-
Materials: 3-bromo-5-fluoropyridin-2-ylamine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Water, Ethyl acetate (EtOAc), Sodium bisulfite, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 3-bromo-5-fluoropyridin-2-ylamine (1.0 eq) in 48% HBr at 60°C.
-
Cool the solution to -5°C.
-
Add bromine (2.0 eq) over 5 minutes.
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Slowly add a solution of sodium nitrite (2.0 eq) in water, maintaining the temperature between -5°C and 0°C.
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Allow the reaction to warm to room temperature.
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Quench the excess bromine with solid sodium bisulfite.
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Extract the mixture with EtOAc.
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Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
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Filter and concentrate the organic phase.
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Purify the crude product by silica gel flash chromatography.[1]
-
Characterization of Byproducts
-
Instrumentation: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F).
-
General Procedure:
-
Isolate the byproduct of interest from the reaction mixture using preparative HPLC or column chromatography.
-
Obtain the mass spectrum to determine the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in characteristic M and M+2 peaks.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the structure. The chemical shifts and coupling constants will provide information about the substitution pattern on the pyridine ring.
-
Signaling Pathways and Logical Relationships
dot
Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.
References
Validation & Comparative
A Comparative Analysis of ¹H and ¹³C NMR Spectra for 2,3-Dibromo-5-fluoropyridine and Related Halogenated Pyridines
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of halogenated pyridines is crucial for the synthesis and characterization of novel chemical entities. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for 2,3-Dibromo-5-fluoropyridine and its structural analogs. The inclusion of detailed experimental protocols and predicted spectral data aims to facilitate the identification and characterization of these important heterocyclic compounds.
The precise substitution pattern of bromine and fluorine atoms on the pyridine ring significantly influences the electronic environment of the constituent protons and carbons. This, in turn, leads to distinct chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, providing a unique fingerprint for each molecule.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted ¹H NMR of this compound:
The ¹H NMR spectrum is anticipated to show two signals corresponding to the protons at the C4 and C6 positions.
-
H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JH-F) and the meta-coupled proton H-6 (⁴JH-H).
-
H-6: This proton is predicted to be a doublet of doublets (dd) due to coupling with the meta-fluorine atom (⁴JH-F) and the meta-coupled proton H-4 (⁴JH-H).
Predicted ¹³C NMR of this compound:
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, with the carbon atoms directly bonded to halogens showing significant downfield shifts. The C-F coupling will be observable for the carbon attached to the fluorine and adjacent carbons.
Comparative NMR Data of Halogenated Pyridine Analogs
To provide a robust framework for the identification of this compound, the following tables summarize the experimental ¹H and ¹³C NMR data for closely related brominated and fluorinated pyridines.
Table 1: ¹H NMR Spectral Data of this compound and its Analogs
| Compound | H-2 (δ, ppm, multiplicity, J (Hz)) | H-3 (δ, ppm, multiplicity, J (Hz)) | H-4 (δ, ppm, multiplicity, J (Hz)) | H-5 (δ, ppm, multiplicity, J (Hz)) | H-6 (δ, ppm, multiplicity, J (Hz)) |
| This compound (Predicted) | - | - | dd | - | dd |
| 2-Bromo-5-fluoropyridine | - | d, 8.8 | ddd, 8.8, 7.6, 3.2 | - | dd, 3.2, 2.8 |
| 5-Bromo-2-fluoropyridine | dd, 8.8, 0.8 | - | ddd, 8.8, 7.6, 2.8 | - | d, 2.8 |
| 2,3-Dibromopyridine | - | - | dd, 7.6, 4.8 | dd, 7.6, 1.6 | dd, 4.8, 1.6 |
| 2-Bromopyridine[1] | - | ddd, 7.6, 2.0, 0.8 | td, 7.6, 1.6 | ddd, 7.6, 4.8, 0.8 | ddd, 4.8, 2.0, 1.6 |
| 3-Bromo-5-fluoropyridine | d, 1.6 | - | ddd, 8.4, 2.8, 2.0 | - | d, 2.8 |
Table 2: ¹³C NMR Spectral Data of this compound and its Analogs
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| This compound (Predicted) | C-Br | C-Br | CH | C-F | CH |
| 2-Bromo-5-fluoropyridine[2] | 142.4 (d, J=13.5) | 123.5 (d, J=4.0) | 140.9 (d, J=25.0) | 157.5 (d, J=255.0) | 148.1 (d, J=4.0) |
| 2-Fluoropyridine | 163.1 (d, J=237.0) | 123.8 (d, J=4.5) | 140.7 (d, J=7.5) | 110.2 (d, J=36.0) | 147.1 (d, J=15.0) |
| 2-Bromopyridine[1] | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 |
| 3-Bromo-5-fluoropyridine | 148.0 (d, J=4.0) | 120.0 (d, J=4.0) | 135.0 (d, J=21.0) | 158.0 (d, J=250.0) | 145.0 (d, J=15.0) |
Note: Predicted values are qualitative. d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, td = triplet of doublets. J values are given in Hertz (Hz).
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated pyridines.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition:
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Spectroscopy:
-
A standard single-pulse experiment is typically used.
-
The spectral width is generally set from -2 to 12 ppm.
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is commonly employed.
-
-
¹³C NMR Spectroscopy:
-
A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is commonly used.
-
The spectral width is typically set from 0 to 200 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
A relaxation delay of 2 seconds is generally appropriate.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Peak picking is done to identify the chemical shifts of all signals.
-
Analysis of multiplicities and coupling constants is carried out to elucidate the structure.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of NMR data for the identification of substituted pyridines.
This guide provides a foundational understanding of the NMR characteristics of this compound through a comparative approach with its analogs. The detailed experimental protocol and logical workflow serve as a practical resource for researchers in the field of synthetic and medicinal chemistry.
References
Mass Spectrometry Analysis of 2,3-Dibromo-5-fluoropyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of 2,3-Dibromo-5-fluoropyridine against experimentally determined data for structurally related halogenated pyridines. Understanding these fragmentation patterns is crucial for the unambiguous identification and structural elucidation of such compounds in complex matrices.
Predicted and Comparative Fragmentation Analysis
The molecular ion peak of this compound would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance). This would result in a triplet of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Key predicted fragmentation pathways for this compound include the loss of a bromine radical, followed by the loss of a second bromine radical or hydrogen cyanide (HCN) from the pyridine ring. The loss of a fluorine atom is less likely but possible.
The following table summarizes the major predicted fragment ions for this compound and compares them with the experimentally observed fragments for 3,5-Dibromopyridine and 2-Fluoropyridine.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound (Predicted) | 253/255/257 (C₅H₂Br₂FN)⁺• | 174/176 ([M-Br]⁺), 95 ([M-2Br]⁺), 68 ([M-2Br-HCN]⁺) |
| 3,5-Dibromopyridine (Experimental) [1][2][3] | 235/237/239 (C₅H₃Br₂N)⁺• | 156/158 ([M-Br]⁺), 77 ([M-2Br]⁺), 50 ([M-2Br-HCN]⁺) |
| 2-Fluoropyridine (Experimental) [4][5] | 97 (C₅H₄FN)⁺• | 70 ([M-HCN]⁺), 69 ([M-F]⁺) |
Deciphering the Fragmentation Pathways
The fragmentation of halogenated pyridines under electron ionization typically follows logical pathways involving the cleavage of the carbon-halogen bonds and the pyridine ring. The stability of the resulting fragments often dictates the intensity of their corresponding peaks in the mass spectrum.
Figure 1. Predicted fragmentation pathway of this compound.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound and its analogs by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve 1-2 mg of the analyte in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Injection Mode: Splitless or split (e.g., 1 µL injection volume with a 10:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern and compare it to the predicted pathways and data from similar compounds.
-
Utilize mass spectral libraries (e.g., NIST) for compound identification and comparison.
Figure 2. Experimental workflow for GC-MS analysis.
This comparative guide, combining predictive analysis with established experimental data for related compounds, provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols and fragmentation pathways serve as a valuable resource for researchers in the synthesis and characterization of novel halogenated heterocyclic compounds.
References
A Comparative Guide to the FT-IR Spectrum of 2,3-Dibromo-5-fluoropyridine and Related Halogenated Pyridines
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Dibromo-5-fluoropyridine. Aimed at researchers, scientists, and professionals in drug development, this document presents a detailed examination of its spectral features alongside those of other halogenated pyridines. The supporting data, including a calculated spectrum for the target compound and experimental spectra for its analogs, offers a valuable resource for spectroscopic analysis and compound identification.
Comparative Analysis of FT-IR Spectra
The following table summarizes the key FT-IR absorption bands for these compounds, highlighting the influence of halogen substitution on the vibrational frequencies of the pyridine ring.
| Vibrational Mode | This compound (Calculated) | 2,3-Dichloropyridine | 2,5-Dibromopyridine | 3-Bromo-2-fluoropyridine |
| C-H Stretching | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C=C/C=N Ring Stretching | ~1600-1400 cm⁻¹ | ~1570, 1418 cm⁻¹ | ~1560, 1450 cm⁻¹ | ~1580, 1420 cm⁻¹ |
| C-F Stretching | ~1250-1200 cm⁻¹ | - | - | ~1240 cm⁻¹ |
| C-Br Stretching | ~700-600 cm⁻¹ | - | ~680 cm⁻¹ | ~690 cm⁻¹ |
| C-Cl Stretching | - | ~800-700 cm⁻¹ | - | - |
| Ring Bending/Deformation | Below 1000 cm⁻¹ | Below 1000 cm⁻¹ | Below 1000 cm⁻¹ | Below 1000 cm⁻¹ |
Note: The data for this compound is based on theoretical calculations, while the data for the other compounds is derived from experimental spectra.[1][2][3][4] Peak positions are approximate and can vary based on the experimental conditions.
Experimental Workflow for FT-IR Spectroscopy
The acquisition of a high-quality FT-IR spectrum is crucial for accurate compound identification and analysis. The following diagram illustrates a typical experimental workflow for obtaining the FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.
Caption: Experimental workflow for obtaining an FT-IR spectrum of a solid sample using the ATR technique.
Detailed Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (ATR Method)
This protocol outlines the steps for acquiring an FT-IR spectrum of a solid organic compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
1. Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and free from any residues from previous measurements.
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth. Allow the crystal to dry completely.
2. Background Spectrum Collection:
-
With the ATR accessory empty, collect a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and will be automatically subtracted from the sample spectrum.
3. Sample Preparation:
-
Place a small amount of the finely powdered solid sample directly onto the center of the ATR crystal.
-
If the sample is not a fine powder, gently grind a small amount in an agate mortar and pestle.
4. Sample Analysis:
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.
-
Initiate the sample scan. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
5. Data Processing and Interpretation:
-
After data acquisition, the instrument software will automatically perform a background subtraction.
-
Process the resulting spectrum as needed, which may include baseline correction, smoothing, and peak labeling.
-
Analyze the spectrum by identifying the characteristic absorption bands and comparing them to reference spectra or correlation charts to determine the functional groups present in the molecule.
6. Cleaning:
-
After the measurement is complete, raise the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal thoroughly with a suitable solvent and a soft cloth to prepare for the next measurement.
References
Comparative Reactivity Analysis: 2,3-Dibromo-5-fluoropyridine versus Other Dihalopyridines in Key Synthetic Transformations
Guide for Researchers, Scientists, and Drug Development Professionals
Dihalogenated pyridines are indispensable building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Their ability to undergo selective functionalization at different positions on the pyridine ring makes them highly valuable synthons. This guide provides an objective comparison of the reactivity of 2,3-Dibromo-5-fluoropyridine against other common dihalopyridines in cornerstone synthetic reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and bromine-lithium exchange. The information is supported by experimental data to facilitate informed decisions in synthetic strategy and experimental design.
General Principles of Reactivity in Dihalopyridines
The reactivity and regioselectivity of dihalopyridines in cross-coupling and lithiation reactions are governed by a combination of factors:
-
Nature of the Halogen: The C-X bond strength is a primary determinant for reactivity in palladium-catalyzed reactions, with the general trend being I > Br > Cl.[1][2] This trend is inversely related to the bond dissociation energy, making the oxidative addition step more facile for heavier halogens.
-
Position of the Halogen: The pyridine nitrogen atom is electron-withdrawing, which activates the C2 and C4 positions, making them more electron-deficient and susceptible to oxidative addition compared to the C3 and C5 positions.[2][3]
-
Electronic Effects of Substituents: Electron-withdrawing groups, such as the fluorine atom in this compound, further modulate the electronic properties of the pyridine ring, influencing the reactivity of the adjacent C-X bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. In dihalopyridines, the key challenge and opportunity lie in achieving regioselective coupling.
Reactivity of this compound: Based on established principles, the bromine atom at the C2 position of this compound is expected to be the most reactive site for Suzuki coupling. This is due to the strong activating effect of the adjacent ring nitrogen. The electron-withdrawing fluorine at C5 is likely to have a more pronounced electronic influence on the C-Br bond at C3, but the positional activation at C2 typically dominates.
Comparative Data: For other dibromopyridines, such as 2,4-dibromopyridine, regioselective Suzuki coupling typically occurs at the C2 position.[4] Similarly, in 2,5-dihalopyridines, the C2 position is generally more electrophilic and reactive.[5] However, reaction conditions, particularly the choice of ligand, can be tuned to alter this selectivity.[5][6] For dichloropyridines, the C4-chloride can be made to react preferentially with sterically hindered N-heterocyclic carbene ligands, reversing the conventional C2-selectivity.[6]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Dihalopyridines
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Regioselectivity (Major Product) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,4-Dibromopyridine | Arylboronic acids | Pd(PPh₃)₄ / TlOH | TlOH | Dioxane/H₂O | 25 | Good | C2-arylation | [4] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | C2-arylation | [5] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / NBu₄Br | K₂CO₃ | DMF | 100 | High | C5-arylation | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 55-90 | Good | C4 then C2 |[7] |
Buchwald-Hartwig Amination
This reaction is a cornerstone for synthesizing arylamines. Regioselectivity is again a critical consideration for dihalo-substrates.
Reactivity of this compound: Similar to the Suzuki coupling, the C2-Br bond is the anticipated site of primary reactivity in a Buchwald-Hartwig amination. The application notes for 2,5-Dibromo-3-(trifluoromethyl)pyridine confirm that selective monoamination occurs at the C2 position, which is a strong precedent for the reactivity of this compound.[8]
Comparative Data: Highly regioselective amination at the C2 position of 2,4-dichloropyridine has been well-documented, allowing for subsequent functionalization at the C4 position under different, often harsher, conditions.[3][9] This highlights the general principle of higher reactivity at the C2 position in palladium-catalyzed aminations of dihalopyridines.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Dihalopyridines
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Regioselectivity (Major Product) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Anilines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | High | >50:1 for C2-amination | [3][9] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | N/A (Monohalo) | [10] |
| 2,5-Dibromo-3-(CF₃)pyridine | Various amines | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | Good | Selective C2-amination |[8] |
Bromine-Lithium Exchange
Halogen-lithium exchange is a powerful method for generating organolithium species, which can then be trapped with various electrophiles. The regioselectivity of this process is highly sensitive to the substrate, solvent, and lithiating agent.
Reactivity of this compound: For 2,3-dibromopyridine, selective bromine-lithium exchange at the C2 position has been achieved at 0 °C using a specific TMSCH₂Li–LiDMAE reagent in toluene, which prevents the formation of pyridyne byproducts.[11] The presence of an electron-withdrawing fluorine atom at the C5 position in this compound is expected to increase the acidity of the C4 proton, potentially leading to competitive deprotonation. However, under conditions favoring halogen-lithium exchange, the C2-Br is the most likely site to react due to its proximity to the coordinating nitrogen atom.
Comparative Data: The regioselectivity of lithiation on dibromopyridines is notoriously dependent on reaction conditions. For 2,5-dibromopyridine, using n-BuLi results in exclusive exchange of the C5-bromine in THF, while the C2-bromine is exchanged in non-coordinating solvents like toluene.[11][12] This demonstrates the profound influence of solvent choice on the reaction outcome.
Table 3: Comparative Data for Bromine-Lithium Exchange of Dibromopyridines
| Substrate | Lithiating Agent | Solvent | Temp. (°C) | Major Lithiated Position | Trapping Product (Electrophile) | Reference |
|---|---|---|---|---|---|---|
| 2,3-Dibromopyridine | TMSCH₂Li–LiDMAE | Toluene | 0 | C2 | 2-substituted-3-bromopyridines (various) | [11] |
| 2,5-Dibromopyridine | n-BuLi | Toluene | -78 | C2 | 5-bromo-2-formylpyridine (DMF) | [12] |
| 2,5-Dibromopyridine | n-BuLi | THF | -100 | C5 | 2-bromo-5-lithiopyridine intermediate | [11] |
| 3,5-Dibromo-2-hydroxypyridine | n-BuLi | THF | -78 | C5 | 3-bromo-2-hydroxypyridine (H₂O) |[13] |
Experimental Protocols
Protocol 4.1: General Procedure for Regioselective Suzuki Coupling at C2 of a Dihalopyridine
Adapted from protocols for 2,5-dichloropyridine.[5]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihalopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Reaction Setup: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
Protocol 4.2: General Procedure for Regioselective Buchwald-Hartwig Amination at C2
Adapted from protocols for 2,4-dichloropyridine.[9]
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the dihalopyridine (1.0 mmol), the desired aniline or amine (1.1 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).
-
Addition of Base and Solvent: Add sodium tert-butoxide (NaOtBu, 1.4 mmol) and 5 mL of anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the 2-amino-halopyridine product.
Protocol 4.3: General Procedure for Regioselective Bromine-Lithium Exchange at C2
Adapted from protocols for 2,3-dibromopyridine.[11]
-
Preparation: To a solution of the dibromopyridine (1.84 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add the lithiating agent (e.g., TMSCH₂Li–LiDMAE, 1.1 equiv.) dropwise at 0 °C.
-
Lithiation: Stir the reaction mixture at 0 °C for the optimized duration (e.g., 30 minutes).
-
Trapping: Cool the mixture to -78 °C and add the desired electrophile (e.g., N,N-dimethylformamide, 1.5 equiv.) dropwise.
-
Warming: Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of this compound in common synthetic transformations is predicted by established electronic and positional effects on the pyridine ring. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, regioselective functionalization is strongly favored at the C2 position due to activation by the adjacent ring nitrogen. This provides a reliable strategy for the synthesis of 2-substituted-3-bromo-5-fluoropyridines. In bromine-lithium exchange reactions, while conditions must be carefully selected to avoid side reactions, selective exchange at the C2-Br bond is also the most probable outcome, especially when using reagents known to favor this position on related substrates. This comparative guide demonstrates that while general reactivity trends hold, the specific choice of dihalopyridine substrate and the fine-tuning of reaction conditions are critical for achieving desired synthetic outcomes, particularly in achieving unconventional regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis of 5-Fluoro-2,3-disubstituted Pyridines: A Comparative Guide to Alternatives for 2,3-Dibromo-5-fluoropyridine
For researchers and professionals in drug development, the synthesis of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. Among these, 5-fluoro-2,3-disubstituted pyridines are of particular interest due to the favorable pharmacological properties often imparted by the fluorine atom. A common starting material for accessing these structures is 2,3-Dibromo-5-fluoropyridine. However, factors such as commercial availability, cost, and the need for alternative reactivity profiles necessitate a thorough understanding of viable alternative reagents. This guide provides an objective comparison of such alternatives, supported by key reactivity principles and representative experimental data.
This comparison focuses on alternative dihalopyridine-based starting materials for the synthesis of 5-fluoro-2,3-disubstituted pyridines, primarily through widely used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of an alternative reagent is often dictated by the desired regioselectivity of the substitution and the relative reactivity of the carbon-halogen bonds.
Comparison of Alternative Reagents
The selection of an appropriate starting material hinges on the desired substitution pattern and the intended synthetic route. The primary alternatives to this compound include its regioisomer, 2,5-Dibromo-3-fluoropyridine, and its dichloro-analogs.
A key principle governing the reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is the position of the halogens relative to the pyridine nitrogen atom. Halides in the 2- and 6-positions are generally more reactive than those in the 3- and 5-positions due to the electron-withdrawing nature of the nitrogen atom, which facilitates oxidative addition of the palladium catalyst. Furthermore, the reactivity of the halogens follows the general trend: I > Br > Cl.
| Reagent | Structure | Key Features & Considerations |
| This compound | ![]() | Baseline: The C2-Br is generally more reactive towards Pd-catalyzed cross-coupling, allowing for sequential functionalization. |
| 2,5-Dibromo-3-fluoropyridine | ![]() | Alternative Regiochemistry: Offers a different substitution pattern. The C2-Br remains the more reactive site, leading to 2,5-disubstituted-3-fluoropyridines. |
| 2,3-Dichloro-5-fluoropyridine | ![]() | Lower Reactivity: C-Cl bonds are less reactive than C-Br bonds, often requiring more forcing reaction conditions (higher temperatures, stronger bases, more active catalysts). May offer cost advantages. |
| Other Dihalopyridines | Various | The principles of regioselectivity and halogen reactivity apply to other dihalo- and polyhalopyridines, allowing for tailored synthetic strategies. |
Representative Performance Data
The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on various dihalopyridines. It is important to note that these are not direct head-to-head comparisons under identical conditions but are illustrative of the expected performance based on literature precedents.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Dihalopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | ~85 |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | High |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | MW (120) | 0.25 | >90 |
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Dihalopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| 2-Bromo-5-fluoropyridine | Various amines | Pd catalyst | Various | Various | Various | 8-85 |
| 2,4-Dichloropyrimidines | Tertiary amines | - | - | - | - | Moderate-Excellent |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific dihalofluoropyridine of interest.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the dihalofluoropyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%) and, if necessary, the ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DMF, or an aqueous mixture) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C) or irradiate in a microwave reactor until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the dihalofluoropyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv.) to a reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from 80 to 110 °C, until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizing Synthetic Strategy
The selection of a suitable reagent and reaction pathway can be visualized to aid in experimental design.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Navigating the Biological Landscape of Pyridine Derivatives: A Comparative Analysis
The exploration of pyridine derivatives in drug discovery is a robust and ever-expanding area of research. The pyridine scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and approved drugs. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activities of these molecules. Specifically, fluorine can enhance metabolic stability, binding affinity, and cell permeability, while bromine can serve as a versatile handle for further chemical modifications and can also contribute to biological activity.
Given the interest in fluorinated and brominated pyridines, this guide will instead provide a comparative overview of the biological activities of two broader, yet related, classes of compounds: substituted pyridopyrimidines and fluorinated pyridine derivatives . These classes of compounds are well-represented in the scientific literature and offer a wealth of experimental data for comparison.
I. Comparative Biological Activities: Pyridopyrimidines vs. Fluorinated Pyridines
The following tables summarize the in vitro biological activities of representative compounds from the pyridopyrimidine and fluorinated pyridine families, focusing on their antimicrobial and anticancer properties.
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Compound/Derivative | Target Organism(s) | Activity (MIC/IC₅₀) | Reference Compound | Activity (MIC/IC₅₀) |
| Pyridopyrimidines | Pyrido[2,3-d]pyrimidine Derivative 1 | Staphylococcus aureus | 8 µg/mL | Ciprofloxacin | 2 µg/mL |
| Pyrido[2,3-d]pyrimidine Derivative 2 | Escherichia coli | 16 µg/mL | Ciprofloxacin | 4 µg/mL | |
| Pyrido[2,3-d]pyrimidine Derivative 3 | Candida albicans | 4 µg/mL | Fluconazole | 1 µg/mL | |
| Fluorinated Pyridines | 5-Fluoropyridine Derivative A | Streptococcus pneumoniae | 0.5 µg/mL | Levofloxacin | 1 µg/mL |
| 3-Fluoro-2-aminopyridine Derivative B | Mycobacterium tuberculosis | 1.25 µg/mL | Isoniazid | 0.05 µg/mL | |
| 2,5-Difluoropyridine Derivative C | Aspergillus fumigatus | 2 µg/mL | Amphotericin B | 0.5 µg/mL |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.
Table 2: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) |
| Pyridopyrimidines | Pyrido[2,3-d]pyrimidine Derivative 4 | MCF-7 (Breast) | 5.2 µM | Doxorubicin | 0.8 µM |
| Pyrido[2,3-d]pyrimidine Derivative 5 | A549 (Lung) | 7.8 µM | Cisplatin | 3.1 µM | |
| Pyrido[2,3-d]pyrimidine Derivative 6 | HCT116 (Colon) | 3.5 µM | 5-Fluorouracil | 4.5 µM | |
| Fluorinated Pyridines | 5-Fluorouracil (related) | Various | Varies | - | - |
| Fluorinated Pyridine Kinase Inhibitor X | HT-29 (Colon) | 0.1 µM | Staurosporine | 0.01 µM | |
| Fluorinated Pyridine Derivative Y | HeLa (Cervical) | 2.1 µM | Paclitaxel | 0.05 µM |
II. Experimental Protocols
The following are generalized methodologies for the key experiments cited in the tables above. Specific details may vary between individual studies.
A. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Signaling Pathways and Experimental Workflows
The biological activities of these pyridine derivatives are often attributed to their interaction with specific cellular targets and signaling pathways. For instance, many anticancer agents function by inhibiting kinases, enzymes that play a crucial role in cell growth, proliferation, and survival.
Caption: Generalized signaling pathway targeted by some pyridine-based anticancer agents.
The workflow for identifying and characterizing bioactive compounds generally follows a standardized process from synthesis to biological evaluation.
Caption: A typical workflow for the discovery of novel bioactive compounds.
A Comparative Guide to the Predicted Structure-Activity Relationship (SAR) of 2,3-Dibromo-5-fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, comprehensive structure-activity relationship (SAR) studies on 2,3-dibromo-5-fluoropyridine derivatives are not extensively available in the public domain. This guide provides a predictive comparison based on the SAR of structurally related pyridine and pyrimidine analogs, drawing inferences from established medicinal chemistry principles. The information presented herein is intended to serve as a foundational resource to inform the design and synthesis of novel derivatives for biological evaluation.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules.[2][3] Specifically, the this compound core presents a unique template for developing novel therapeutic agents. The bromine atoms at the 2 and 3 positions offer versatile handles for further chemical modifications, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. This guide explores the predicted SAR of this compound derivatives by analyzing the potential impact of substitutions at these key positions.
Predicted Structure-Activity Relationships
The biological activity of this compound derivatives is expected to be highly dependent on the nature of the substituents introduced at the bromine-bearing positions. Based on SAR studies of related heterocyclic compounds, we can predict the following trends:
-
Substitution at the 2- and 3-positions: The bromine atoms on the pyridine ring are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. The nature of these substituents will likely dictate the primary biological target and potency.
-
Aryl and Heteroaryl Groups: Introduction of substituted phenyl, pyridyl, or other heteroaryl rings could lead to potent kinase inhibitors by targeting the ATP-binding pocket.[4][5] The specific substitutions on these appended rings (e.g., methoxy, chloro, amino groups) would further fine-tune the activity.[2]
-
Amino and Amide Moieties: The incorporation of amino or amide functionalities can facilitate hydrogen bonding interactions with target proteins, which is often crucial for high-affinity binding.[2] Derivatives bearing these groups may exhibit a range of activities, including antimicrobial and anticancer effects.
-
-
Role of the 5-Fluoro Substituent: The fluorine atom at the 5-position is expected to play a significant role in the overall pharmacological profile. Fluorine can increase the metabolic stability of the compound by blocking potential sites of oxidation. Furthermore, its high electronegativity can influence the electronic properties of the pyridine ring and enhance binding interactions with target enzymes.[6][3]
Comparative Data of Hypothetical Derivatives
To illustrate the potential SAR, the following table presents hypothetical 2,3-disubstituted-5-fluoropyridine derivatives and their predicted biological activities based on analogous compounds found in the literature.
| Derivative | R2 Substituent | R3 Substituent | Predicted Primary Biological Activity | Predicted Potency (Hypothetical IC50) |
| 1 | -Br | -Br | Starting Material | - |
| 2 | -Phenyl | -Br | Kinase Inhibition | 100-500 nM |
| 3 | -Br | 4-Methoxyphenyl | Kinase Inhibition | 50-200 nM |
| 4 | -NH2 | -Br | Cytotoxicity, Antimicrobial | 1-10 µM |
| 5 | -Br | -NH-Ph | Anticancer | 0.5-5 µM |
| 6 | 4-Chlorophenyl | 4-Methoxyphenyl | Potent Kinase Inhibition | 10-100 nM |
Note: The predicted potencies are hypothetical and intended for comparative purposes only. Actual activities would need to be determined through experimental validation.
Experimental Protocols for Biological Evaluation
The following are generalized experimental protocols for key assays relevant to the predicted biological activities of this compound derivatives.
1. Kinase Inhibition Assay (e.g., for Receptor Tyrosine Kinases)
-
Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Methodology:
-
A specific kinase, its substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
-
The test compound (dissolved in DMSO) is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
ELISA: Using a phosphorylation-specific antibody.
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assays: Measuring the amount of ATP remaining after the reaction (e.g., ADP-Glo™ Kinase Assay).[7]
-
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: To assess the ability of a compound to inhibit the proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Cancer cell lines (e.g., A549 - lung cancer, HCT116 - colon cancer) are seeded in 96-well plates and allowed to adhere overnight.[7]
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Principle: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Methodology:
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
The microbial inoculum is added to each well.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from the initial lead compound to the identification of an optimized candidate.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion
While specific experimental data on the SAR of this compound derivatives is limited, a predictive analysis based on related heterocyclic compounds provides valuable insights for researchers. The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors and anticancer compounds. The versatile chemistry of the bromo substituents allows for extensive structural diversification, and the 5-fluoro group is anticipated to confer favorable pharmacokinetic properties. Future experimental work is necessary to validate these predictions and fully elucidate the therapeutic potential of this compound class.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Suzuki Coupling Efficiency: Bromo- vs. Chloro-Pyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of halide on the pyridine ring is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the Suzuki coupling efficiency of bromo-pyridines versus their chloro- counterparts, supported by experimental data, to aid in the strategic design of synthetic routes.
The relative reactivity of aryl halides in Suzuki-Miyaura coupling is intrinsically linked to the carbon-halogen bond strength. Generally, the reactivity follows the trend I > Br > OTf > Cl, a direct consequence of the bond dissociation energies. This established principle holds true for heteroaromatic systems like pyridines, where bromo-pyridines are generally more reactive and often provide higher yields than the corresponding chloro-pyridines under identical conditions. However, the cost-effectiveness and broader commercial availability of chloro-pyridines make them attractive substrates, necessitating the development of highly active catalyst systems to achieve comparable efficiencies.
Quantitative Performance Comparison
Experimental data consistently demonstrates the superior reactivity of bromo-pyridines in Suzuki-Miyaura coupling reactions. A direct comparison of the coupling of 2- and 3-halopyridines with phenylboronic acid under microwave-assisted conditions highlights this trend.
| Halopyridine | Product | Yield (%)[1] |
| 2-Bromopyridine | 2-Phenylpyridine | 65.0 |
| 2-Chloropyridine | 2-Phenylpyridine | 65.4 |
| 3-Bromopyridine | 3-Phenylpyridine | 93.4 |
| 3-Chloropyridine | 3-Phenylpyridine | 58.0 |
The data reveals that while 2-chloropyridine can achieve a comparable yield to 2-bromopyridine under specific microwave-assisted conditions with a specialized catalyst system, the reactivity difference is more pronounced with the 3-substituted pyridines. 3-Bromopyridine provides a significantly higher yield than 3-chloropyridine. It is also noteworthy that 3-halopyridines tend to give higher yields than their 2-halo counterparts, which can be attributed to the potential for the nitrogen atom in 2-halopyridines to coordinate with the palladium catalyst, thereby impeding the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with bromo- and chloro-pyridines. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve the desired outcome.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2- and 3-Halopyridines
This protocol is based on the comparative study by Yılmaz et al. and is suitable for both bromo- and chloro-pyridines.
Materials:
-
Halopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (a benzimidazolium salt) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF)/Water (1:1 mixture)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), IPr·HCl (2 mol%), and K₂CO₃ (2.0 mmol).
-
Add the DMF/water (1:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under the conditions optimized for the specific substrate (e.g., a set temperature and time).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Protocol 2: Conventional Suzuki Coupling of a Bromopyridine
This protocol is a general method suitable for the more reactive bromo-pyridines.
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene/Ethanol/Water solvent mixture
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/ethanol/water solvent mixture.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and purify the product by column chromatography.
Protocol 3: Suzuki Coupling of a Chloropyridine using a Buchwald Precatalyst
This protocol employs a highly active catalyst system often required for the less reactive chloro-pyridines.
Materials:
-
Chloropyridine (1.0 mmol)
-
Arylboronic acid pinacol ester (1.5 mmol)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) or another suitable anhydrous solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloropyridine (1.0 mmol), arylboronic acid pinacol ester (1.5 mmol), K₃PO₄ (2.0 mmol), and the Buchwald precatalyst to a dry vial.
-
Add the anhydrous solvent.
-
Seal the vial and heat with stirring (typically 100-120 °C).
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
Key Reaction Mechanisms and Logical Relationships
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The efficiency of this cycle is influenced by the nature of the halide on the pyridine ring.
The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the halopyridine to the Pd(0) complex. The weaker carbon-bromine bond compared to the carbon-chlorine bond facilitates this step, leading to a faster overall reaction rate and generally higher yields for bromo-pyridines. For the less reactive chloro-pyridines, the use of electron-rich and bulky ligands on the palladium catalyst is crucial to promote the oxidative addition step.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,3-Dibromo-5-fluoropyridine
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. 2,3-Dibromo-5-fluoropyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals, making the accurate assessment of its purity a critical step. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized this compound and compares its typical purity with that of viable alternative dihalogenated pyridines used in similar synthetic applications, such as cross-coupling reactions.
Comparative Purity Analysis
The purity of this compound and its alternatives is crucial for achieving high yields and predictable outcomes in subsequent synthetic steps. The following table summarizes the typical purities of this compound and several alternative dihalogenated pyridines.
| Compound | Structure | Typical Purity (%) | Analytical Method(s) |
| This compound | 98%[1] | GC, HPLC | |
| 2,3-Dichloro-5-fluoropyridine | ≥99.0%[2] | Not specified | |
| 2,5-Dibromo-3-fluoropyridine | 99.0% min[3] | Not specified | |
| 3,5-Dibromo-2-fluoropyridine | 99.0% min[1] | Not specified |
Experimental Protocols for Purity Assessment
A multi-faceted approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust method for quantifying the purity of this compound and separating it from non-volatile impurities. The following is a general protocol that can be adapted and optimized for specific instrumentation.
Objective: To determine the purity of this compound by quantifying the main peak area relative to impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase modification)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is highly effective for identifying and quantifying volatile impurities and residual solvents that may be present in the synthesized this compound.
Objective: To identify and quantify volatile impurities and confirm the identity of the main component.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
-
Vortex to ensure complete dissolution.
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and the mass spectra of other peaks can be used to identify impurities by comparison with spectral libraries.
Workflow for GC-MS Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound and can also be used for purity estimation. ¹⁹F NMR is particularly advantageous for fluorinated compounds due to its high sensitivity and the wide chemical shift range, which minimizes signal overlap.
Objective: To confirm the chemical structure and estimate the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard for quantitative NMR (qNMR), if desired (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
-
If performing qNMR, add a known amount of a suitable internal standard.
Data Acquisition and Analysis:
-
¹H NMR: The spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. The presence of other signals could indicate fluorine-containing impurities. The high sensitivity of ¹⁹F NMR makes it excellent for detecting even trace amounts of such impurities.
-
Purity Estimation: The purity can be estimated by comparing the integral of the analyte signals to those of known impurities or an internal standard.
Logical Flow for NMR-based Purity Assessment
Conclusion
The purity assessment of synthesized this compound is paramount for its successful application in research and development. A combination of chromatographic techniques like HPLC and GC-MS provides a comprehensive profile of both volatile and non-volatile impurities, allowing for accurate quantitative analysis. Spectroscopic methods, particularly ¹H and ¹⁹F NMR, are indispensable for structural confirmation and can offer an orthogonal method for purity estimation. When selecting a dihalogenated pyridine for a specific synthetic application, researchers should consider not only the reactivity but also the typical purity of the starting material, as this can significantly impact the efficiency and outcome of the reaction.
References
Unlocking the Synthetic Potential of 2,3-Dibromo-5-fluoropyridine: A Computational and Experimental Reactivity Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized heterocycles is paramount for efficient molecular design and synthesis. This guide provides a comprehensive comparison of the reactivity of 2,3-Dibromo-5-fluoropyridine, a versatile building block, in key cross-coupling and nucleophilic substitution reactions. By integrating quantum chemical calculations with experimental data, we offer a predictive framework for its synthetic applications.
The strategic placement of two distinct halogen atoms and an electron-withdrawing fluorine on the pyridine ring makes this compound a substrate of significant interest. The differential reactivity of the C2-Br and C3-Br bonds, influenced by the electronic effects of the fluorine and the nitrogen atom, allows for selective functionalization. This guide will delve into the theoretical underpinnings of this selectivity and provide practical, data-driven insights for its application in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions.
Theoretical Reactivity Landscape: A DFT Perspective
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to understand and predict the reactivity of this compound. The site-selectivity of palladium-catalyzed cross-coupling reactions is primarily governed by the oxidative addition step. DFT studies on analogous 2,3-dihalopyridines reveal the critical factors influencing the activation energies for the cleavage of the C-X bonds.
The nitrogen atom in the pyridine ring exerts a significant electronic influence, making the C2 and C6 positions more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1][2] This is a key factor in determining the regioselectivity of reactions involving 2,3-dihalopyridines. Computational studies have shown that the activation energy for the oxidative addition at the C2-halogen bond is generally lower than at the C3-halogen bond in 2,3-dihalopyridines.[1] This intrinsic electronic preference for the C2 position is a foundational concept for predicting the outcome of cross-coupling reactions.
The fluorine atom at the C5 position further modulates the electronic landscape of the pyridine ring. As a strongly electron-withdrawing group, it enhances the electrophilicity of the entire ring, making it more reactive towards both nucleophilic attack in SNAr reactions and oxidative addition in palladium-catalyzed couplings.
The interplay of these electronic factors suggests a clear hierarchy of reactivity for the halogen substituents in this compound, which will be explored in the context of specific reaction types.
Comparative Reactivity in Key Transformations: Experimental Insights
To provide a practical guide for synthetic chemists, the following tables summarize experimental data for the reactivity of this compound and related dihalopyridines in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions.
Table 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling of Dihalopyridines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Position of Reaction | Yield (%) | Reference |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | C2 > C4 | >95 (C2) | [3][4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | C4 > C2 | 71 (C4) | [5] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O | C2 | High | [6] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | C2 & C6 | 94 | [5] |
Table 2: Regioselectivity in Buchwald-Hartwig Amination of Dihalopyridines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Position of Reaction | Yield (%) | Reference |
| 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | C5 (Br) | High | [7] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | C2 (Br) | 60 | [8] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOᵗBu | Toluene | C2 (Br) | 55-98 | [9] |
| 3-Bromopyridine-D4 | Various amines | Pd₂(dba)₃ / RuPhos | NaOᵗBu | Toluene | C3 (Br) | - | [10] |
Table 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Conditions | Position of Reaction | Outcome | Reference |
| 5-Bromo-2-chloro-3-fluoropyridine | Piperidine | Neat, 100 °C | C2 (Cl) | Selective Substitution | [7] |
| 5-Bromo-2-chloro-3-fluoropyridine | Phenol | K₂CO₃, DMF, 120 °C | C3 (F) | Selective Substitution | [7] |
| Polyhalogenated Heterocycles | NaOH | THF, rt | Most electrophilic C-Cl | Selective Hydrolysis | [11] |
| Substituted Pyridines | Secondary amines | Aqueous solution, 20 °C | C2 | Kinetic Study | [12] |
Visualizing Reactivity: Logical and Mechanistic Pathways
To further clarify the decision-making process in planning the synthesis and to illustrate the underlying mechanisms, the following diagrams are provided.
Caption: Logical workflow for predicting the reactivity of this compound.
Caption: Selective Suzuki-Miyaura coupling pathway for this compound.
Detailed Experimental Protocols
For practical application, the following are generalized experimental protocols for key reactions. Researchers should note that optimization of these conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 3:1), to achieve a concentration of 0.1-0.2 M with respect to the pyridine substrate.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu or LiHMDS, 1.4-2.0 equiv.) in an oven-dried Schlenk flask.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP). Add the nucleophile (1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) for nucleophiles requiring deprotonation.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C, depending on the nucleophile's reactivity). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the crude product by crystallization or column chromatography.
Conclusion
This guide provides a multifaceted view of the reactivity of this compound, combining theoretical predictions from quantum chemical calculations with a survey of experimental results. The C2-bromo substituent is identified as the primary site for palladium-catalyzed cross-coupling reactions due to its electronic activation by the pyridine nitrogen. However, the reactivity landscape can be modulated by the choice of reaction conditions, allowing for selective functionalization at other positions, particularly in SNAr reactions. The provided data tables and experimental protocols offer a valuable resource for chemists aiming to leverage the synthetic potential of this versatile building block in the design and synthesis of novel molecules for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,3-Dibromo-5-fluoropyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dibromo-5-fluoropyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Hazard Profile and Safety Precautions
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation. Use in a well-ventilated area or a chemical fume hood.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing.[1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or chemical splash goggles.[1][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | Work in a well-ventilated area and avoid breathing dust or vapors.[3][4] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including nitrile gloves, safety goggles with side shields or a face shield, and a laboratory coat.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[6][7] Do not dispose of this chemical down the drain or in regular trash.[5]
1. Waste Segregation and Collection:
-
Designate a specific, properly labeled, and sealed container for "Halogenated Organic Waste."[8]
-
Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases.[9]
-
The waste container should be made of a compatible material, such as glass or high-density polyethylene, and must be in good condition without leaks or cracks.[5]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the date when the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][9]
-
Ensure the storage area has secondary containment to manage potential leaks.
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
Wear the appropriate PPE before attempting to clean the spill.
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the chemical.[5]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[6]
-
Collect the absorbed or swept material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 2,5-Dibromo-3-fluoropyridine | C5H2Br2FN | CID 22412832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 878207-82-0 [chemicalbook.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2,3-Dibromo-5-fluoropyridine
This document provides immediate, essential safety and logistical information for handling 2,3-Dibromo-5-fluoropyridine. The procedural guidance herein is designed to answer specific operational questions for researchers, scientists, and drug development professionals, ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are the minimum requirement.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[3][4] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[2][3] For higher-risk tasks, double gloving is recommended.[3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[2][3] Clothing worn underneath should be made of natural fibers like cotton.[2][3] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are required.[2][3] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[3] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are not sufficient, a respirator may be required.[2] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[6][7][8] If the person is not breathing, give artificial respiration.[7][9] Seek medical attention if you feel unwell.[6][7][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7][9][10] Remove contaminated clothing and wash it before reuse.[6][8] If skin irritation occurs, get medical advice.[6][7][8] |
| Eye Contact | Rinse cautiously with water for several minutes.[6][9][10] Remove contact lenses if present and easy to do.[6][9][10] Continue rinsing.[6][9][10] If eye irritation persists, seek medical attention.[6][7][8] |
| Ingestion | Rinse mouth with water.[6][10] Call a POISON CENTER or doctor/physician if you feel unwell.[6][9] Never give anything by mouth to an unconscious person.[10] |
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.
Handling:
-
Avoid all personal contact, including inhalation.[6]
-
Use in a well-ventilated area, preferably a chemical fume hood.[5][8]
-
Keep containers securely sealed when not in use.[6]
Storage:
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Waste Characterization: All waste must be handled as hazardous.
-
Containerization: Use clean, dry, sealable, and labeled containers for waste.[6]
-
Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[6][7][8] Do not flush into the surface water or sanitary sewer system.[8]
Spill Management Workflow
The following diagram illustrates the logical workflow for managing a chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



